SLB1122168 formic
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H37N3O3 |
|---|---|
分子量 |
403.6 g/mol |
IUPAC 名称 |
5-decyl-N-[[(3R)-pyrrolidin-3-yl]methyl]-1,3-benzoxazol-2-amine;formic acid |
InChI |
InChI=1S/C22H35N3O.CH2O2/c1-2-3-4-5-6-7-8-9-10-18-11-12-21-20(15-18)25-22(26-21)24-17-19-13-14-23-16-19;2-1-3/h11-12,15,19,23H,2-10,13-14,16-17H2,1H3,(H,24,25);1H,(H,2,3)/t19-;/m1./s1 |
InChI 键 |
ZHKKFJNMFVVOLU-FSRHSHDFSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to SLB1122168 formic: A Potent Inhibitor of the Sphingosine-1-Phosphate Transporter Spns2
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLB1122168 formic is the formic acid salt of SLB1122168, a potent and specific small molecule inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster homolog 2 (Spns2). By blocking the export of S1P from cells, SLB1122168 disrupts the S1P signaling pathway, which plays a crucial role in lymphocyte trafficking and has emerged as a therapeutic target for autoimmune diseases. This technical guide provides a comprehensive overview of SLB1122168, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols relevant to its study.
Introduction to the S1P Signaling Pathway and Spns2
The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of various physiological processes, most notably the trafficking of lymphocytes from secondary lymphoid organs. Intracellular S1P is generated through the phosphorylation of sphingosine (B13886) by sphingosine kinases (SphK1 and SphK2). To exert its extracellular functions, S1P must be transported out of the cell, a process mediated by specific transporters, primarily Spns2 in endothelial cells.
Once in the extracellular space, S1P binds to a family of five G protein-coupled receptors (S1PR1-5) on the surface of various cells, including lymphocytes. The binding of S1P to S1PR1 on lymphocytes is essential for their egress from lymph nodes into the bloodstream. Consequently, disruption of the S1P gradient between the lymph and blood by inhibiting S1P transport can prevent lymphocyte egress, leading to a reduction in circulating lymphocytes and an immunosuppressive effect. This mechanism is the basis for the therapeutic action of S1P receptor modulators in autoimmune diseases like multiple sclerosis.
Spns2, a member of the Major Facilitator Superfamily (MFS) of transporters, is a key player in this process. By exporting S1P, it establishes the necessary S1P gradient for lymphocyte trafficking. Therefore, inhibiting Spns2 presents an alternative and upstream approach to modulating S1P signaling compared to S1P receptor modulators.
This compound: Mechanism of Action
SLB1122168 is a potent inhibitor of Spns2-mediated S1P release.[1][2] Cryo-electron microscopy (cryo-EM) studies of Spns2 in complex with S1P and inhibitors have revealed that Spns2 operates via a rocker-switch mechanism, alternating between inward-facing and outward-facing conformations to transport S1P across the cell membrane. SLB1122168 and its analogs are thought to bind to the inward-facing conformation of Spns2, locking it in this state and thereby preventing the export of S1P. This competitive inhibition of S1P transport disrupts the extracellular S1P gradient.
Quantitative Data Summary
The following tables summarize the key quantitative data for SLB1122168 and its formic acid salt.
Table 1: In Vitro Potency of SLB1122168
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 94 nM | Spns2-transfected HeLa cells | S1P Release Assay | [1][2] |
Table 2: In Vivo Pharmacokinetics of SLB1122168 in Rats (10 mg/kg, intraperitoneal injection)
| Parameter | Value | Units | Reference |
| Cmax | 4 | µM | [1] |
| Tmax | 2 | hours | |
| Half-life (t1/2) | 8 | hours | |
| Exposure (≥1 µM) | 24 | hours |
Table 3: In Vivo Pharmacodynamic Effect of SLB1122168
| Species | Dose (mg/kg, i.p.) | Effect | Reference |
| Mice & Rats | 10 | Dose-dependent decrease in circulating lymphocytes |
Experimental Protocols
In Vitro S1P Release Assay using Spns2-transfected HeLa Cells
This assay is designed to quantify the inhibitory effect of compounds on Spns2-mediated S1P export.
Materials:
-
HeLa cells
-
pcDNA3.1 plasmid encoding for murine or human Spns2
-
Transfection reagent (e.g., Lipofectamine)
-
G418 (selection antibiotic)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Serum-free DMEM
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
S1P catabolism inhibitors: 4-deoxypyridoxine, NaF, and Na3VO4
-
This compound
-
12-well tissue culture plates
-
LC-MS/MS system
Methodology:
-
Cell Line Generation:
-
Transfect HeLa cells with the Spns2-encoding pcDNA3.1 plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Select for stably transfected cells by culturing in DMEM supplemented with 10% FBS, Penicillin-Streptomycin, and an appropriate concentration of G418.
-
Expand and maintain the stable Spns2-expressing HeLa cell line.
-
-
S1P Release Assay:
-
Seed the Spns2-expressing HeLa cells into 12-well plates and grow to near confluence.
-
Prepare the "release media": serum-free DMEM containing 0.2% fatty acid-free BSA and a cocktail of S1P catabolism inhibitors (e.g., 1 mM 4-deoxypyridoxine, 2 mM NaF, and 0.2 mM Na3VO4).
-
Prepare serial dilutions of this compound in the release media.
-
Wash the confluent cell monolayers with PBS.
-
Remove the PBS and add the release media containing the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 16-18 hours at 37°C in a CO2 incubator.
-
-
S1P Quantification:
-
After incubation, collect the supernatant from each well.
-
Quantify the concentration of S1P in the supernatant using a validated LC-MS/MS method.
-
The IC50 value is determined by plotting the percentage of S1P release inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
In Vivo Lymphocyte Reduction Assay in Rodents
This assay assesses the pharmacodynamic effect of SLB1122168 on circulating lymphocyte counts.
Materials:
-
Mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
This compound
-
Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Automated hematology analyzer or flow cytometer
-
Antibodies for lymphocyte subpopulation analysis (optional, e.g., anti-CD4, anti-CD8, anti-B220)
Methodology:
-
Animal Dosing:
-
Acclimatize animals to the housing conditions.
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administer a single intraperitoneal (i.p.) injection of this compound or vehicle to the animals. A typical dose is 10 mg/kg.
-
-
Blood Collection:
-
Collect blood samples at baseline (pre-dose) and at various time points post-dose (e.g., 2, 4, 8, 24 hours). Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.
-
-
Lymphocyte Counting:
-
Determine the absolute lymphocyte count in the whole blood samples using an automated hematology analyzer.
-
Alternatively, for more detailed analysis, perform flow cytometry to quantify different lymphocyte subpopulations (T cells, B cells, etc.) using specific fluorescently labeled antibodies.
-
-
Data Analysis:
-
Calculate the percentage change in lymphocyte count from baseline at each time point for the treated and vehicle control groups.
-
Analyze the data for statistical significance.
-
Pharmacokinetic Study in Rats
This protocol outlines the procedure to determine the pharmacokinetic profile of SLB1122168.
Materials:
-
Male Wistar or Sprague-Dawley rats with cannulated jugular veins
-
This compound
-
Vehicle for injection (e.g., 5% DMSO, 40% PEG400, 55% saline)
-
Blood collection tubes with anticoagulant (e.g., K2-EDTA)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Dosing:
-
Fast the cannulated rats overnight prior to dosing.
-
Administer a single intravenous (IV) or intraperitoneal (i.p.) dose of this compound.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.1-0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of SLB1122168 in rat plasma. This typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2.
-
Mandatory Visualizations
Caption: S1P Signaling Pathway and Mechanism of SLB1122168 Action.
Caption: Experimental Workflow for the In Vitro S1P Release Assay.
Conclusion
This compound is a valuable research tool for studying the role of Spns2 and the S1P signaling pathway. Its potent and specific inhibition of S1P transport leads to a reduction in circulating lymphocytes, highlighting its potential as a starting point for the development of novel therapeutics for autoimmune diseases. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. Further research may focus on improving the oral bioavailability and pharmacokinetic profile of SLB1122168 analogs to advance them towards clinical development.
References
An In-depth Technical Guide on the Core Mechanism of Action of SLB1122168, a Potent Spns2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLB1122168 has emerged as a significant research tool in the study of lipid signaling pathways. Contrary to potential misconceptions suggested by naming conventions which may associate it with formic acid (likely due to its formulation as a formate (B1220265) salt for improved stability or solubility), the core mechanism of action of SLB1122168 is not related to formic acid's biological effects.[1] Instead, SLB1122168 is a potent and specific inhibitor of the spinster homolog 2 (Spns2) transporter, a key player in the sphingosine-1-phosphate (S1P) signaling pathway.[2] This guide provides a comprehensive overview of the established mechanism of action of SLB1122168, detailing its role as an Spns2 inhibitor, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the related biological pathways.
Core Mechanism of Action: Inhibition of Spns2-mediated S1P Release
The primary pharmacological action of SLB1122168 is the inhibition of the Spns2-mediated release of sphingosine-1-phosphate (S1P) from cells.[2] S1P is a crucial signaling lipid that regulates a multitude of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function, by binding to its five G-protein coupled receptors (S1P1-5).[3][4]
Spns2 is a transmembrane protein responsible for the transport of intracellularly produced S1P across the cell membrane into the extracellular space, particularly into the lymph.[3][5] By blocking this transport, SLB1122168 effectively reduces the extracellular concentration of S1P, thereby modulating the S1P gradients that are essential for processes like lymphocyte egress from lymphoid organs.[3][5]
The immunosuppressive effects of modulating S1P signaling are well-established, with several approved drugs targeting S1P receptors.[6] SLB1122168 offers an alternative strategy by targeting the upstream transporter, Spns2, which may provide a more localized and potentially safer approach to immunosuppression.[5]
Signaling Pathway of S1P and the Role of Spns2
The following diagram illustrates the sphingosine-1-phosphate signaling pathway and the point of intervention for SLB1122168.
Caption: S1P is synthesized from sphingosine and exported by Spns2 to activate S1P receptors. SLB1122168 blocks this transport.
Quantitative Data
The potency of SLB1122168 as an Spns2 inhibitor has been quantified in various studies. The following table summarizes the key in vitro and in vivo data.
| Parameter | Value | Species/Cell Line | Reference |
| IC50 | 94 nM | Spns2-mediated S1P release assay | [2] |
| In Vivo Effect | Dose-dependent decrease in circulating lymphocytes | Mice and Rats | [2] |
| Pharmacokinetics (Rats) | Cmax of 4 µM at 2 hours post-dose (10 mg/kg, i.p.) | Rats | [2] |
| Pharmacokinetics (Rats) | Half-life of 8 hours | Rats | [2] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of SLB1122168.
In Vitro Spns2-mediated S1P Release Assay
This assay is fundamental to determining the inhibitory activity of compounds like SLB1122168 on the Spns2 transporter.
Objective: To quantify the inhibition of Spns2-mediated S1P export from cells.
Materials:
-
HeLa cells
-
Plasmid DNA encoding for mouse Spns2
-
Transfection reagent
-
Cell culture medium and supplements
-
SLB1122168 and other test compounds
-
Inhibitors of S1P degradation (e.g., 4-deoxypyridoxine, sodium fluoride, sodium vanadate)
-
LC-MS/MS system for S1P quantification
Procedure:
-
Cell Culture and Transfection: HeLa cells are cultured in appropriate media. The cells are then transiently transfected with a plasmid expressing mouse Spns2.
-
Compound Treatment: Following transfection, the cells are treated with varying concentrations of SLB1122168 or a vehicle control. To prevent the degradation of exported S1P, inhibitors of S1P lyase and S1P phosphatase are added to the culture medium.
-
S1P Collection: The cell culture supernatant, containing the exported S1P, is collected after a defined incubation period.
-
S1P Quantification: The concentration of S1P in the collected supernatant is quantified using a sensitive and specific method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Data Analysis: The percentage of inhibition of S1P release is calculated by comparing the S1P concentrations in the supernatant of compound-treated cells to that of vehicle-treated cells. The IC50 value is then determined from the dose-response curve.
Caption: A stepwise representation of the experimental workflow to assess the in vitro inhibitory activity of SLB1122168 on Spns2.
In Vivo Assessment of Lymphocyte Counts
This in vivo experiment is crucial for demonstrating the physiological effect of Spns2 inhibition by SLB1122168.
Objective: To measure the effect of SLB1122168 administration on the number of circulating lymphocytes in rodents.
Materials:
-
Mice or rats
-
SLB1122168 formulated for in vivo administration (e.g., intraperitoneal injection)
-
Blood collection supplies (e.g., capillary tubes, collection vials with anticoagulant)
-
Automated hematology analyzer or flow cytometer for lymphocyte counting
Procedure:
-
Animal Dosing: A cohort of animals is administered a single dose of SLB1122168 via a suitable route, such as intraperitoneal (i.p.) injection. A control group receives the vehicle solution.
-
Blood Sampling: At various time points post-administration, blood samples are collected from the animals.
-
Lymphocyte Counting: The number of circulating lymphocytes in the blood samples is determined using an automated hematology analyzer or by flow cytometry with lymphocyte-specific markers.
-
Data Analysis: The change in lymphocyte counts over time is compared between the SLB1122168-treated group and the vehicle-treated control group to assess the extent and duration of lymphopenia.
Conclusion
SLB1122168 is a potent and specific inhibitor of the S1P transporter Spns2. Its mechanism of action involves the blockade of S1P export from cells, leading to a reduction in extracellular S1P levels and a subsequent decrease in circulating lymphocytes. This technical guide has provided a detailed overview of this mechanism, supported by quantitative data and experimental protocols. The clarification that the "formic" in some contexts likely refers to a salt form, rather than a mechanism of action, is critical for researchers in this field. SLB1122168 continues to be a valuable tool for investigating the complex biology of S1P signaling and for the development of novel therapeutics targeting this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent inhibitors of the sphingosine-1-phosphate transporter SPNS2 as immunosuppressive agents - American Chemical Society [acs.digitellinc.com]
- 4. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 6. pubs.acs.org [pubs.acs.org]
SLB1122168 formic acid as a Spns2 Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SLB1122168 formic acid, a potent and specific inhibitor of the spinster homolog 2 (Spns2) transporter. Spns2 is a critical component of the sphingosine-1-phosphate (S1P) signaling pathway, playing a key role in immune cell trafficking and other physiological processes. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying biological and experimental frameworks.
Core Concepts: The Spns2-S1P Signaling Axis
Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates a multitude of cellular processes by binding to its five G protein-coupled receptors (S1PR1-5). The egress of lymphocytes from lymphoid organs is a well-established S1P-dependent process, crucial for immune surveillance and response. Spns2, a major facilitator superfamily (MFS) transporter, is responsible for the export of S1P from endothelial cells into the lymph, thereby creating the S1P gradient necessary to guide lymphocyte migration.[1][2][3][4] Inhibition of Spns2 disrupts this gradient, leading to the sequestration of lymphocytes in lymphoid tissues and a reduction in circulating lymphocytes.[5][6] This mechanism of action makes Spns2 an attractive therapeutic target for autoimmune diseases and other inflammatory conditions.[1][3]
This compound acid: A Potent Spns2 Inhibitor
SLB1122168 is a small molecule inhibitor that has demonstrated high potency and specificity for Spns2.[5][7] Its formic acid salt is commonly used in research settings.
Quantitative Data Summary
The following tables summarize the key quantitative data for SLB1122168.
Table 1: In Vitro Potency of SLB1122168
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 94 nM | Mouse Spns2-expressing HeLa cells | S1P Release Assay | [5][7] |
Table 2: In Vivo Pharmacodynamic Effects of SLB1122168
| Species | Dose | Route of Administration | Effect | Reference |
| Mice | 10 mg/kg | Intraperitoneal (i.p.) | Dose-dependent decrease in circulating lymphocytes | [5][7] |
| Rats | 10 mg/kg | Intraperitoneal (i.p.) | Dose-dependent decrease in circulating lymphocytes | [7] |
Table 3: Pharmacokinetic Properties of SLB1122168 in Rats
| Parameter | Value | Dose | Route of Administration | Reference |
| Cmax | 4 µM | 10 mg/kg | Intraperitoneal (i.p.) | [7] |
| Tmax | 2 hours | 10 mg/kg | Intraperitoneal (i.p.) | [7] |
| Half-life (t1/2) | 8 hours | 10 mg/kg | Intraperitoneal (i.p.) | [7] |
| Plasma Concentration at 24h | ≥1 µM | 10 mg/kg | Intraperitoneal (i.p.) | [7] |
Signaling Pathway and Experimental Workflows
To better understand the context of SLB1122168's function and evaluation, the following diagrams illustrate the Spns2 signaling pathway and the workflows of key experimental protocols.
Caption: Spns2-mediated S1P signaling pathway and inhibition by SLB1122168.
Caption: Experimental workflow for the in vitro S1P release assay.
Caption: Experimental workflow for the in vivo lymphopenia assay.
Experimental Protocols
In Vitro S1P Release Assay
This protocol is designed to quantify the inhibition of Spns2-mediated S1P release from cultured cells.[8]
Materials:
-
HeLa cells stably expressing mouse Spns2
-
Cell culture medium (e.g., DMEM) with supplements
-
This compound acid
-
Vehicle control (e.g., DMSO)
-
Fatty acid-free bovine serum albumin (BSA)
-
S1P catabolism inhibitors (e.g., 4-deoxypyridoxine, NaF, Na3VO4)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture HeLa cells expressing mouse Spns2 in appropriate medium until they reach near confluence in 12-well plates.
-
Inhibitor Preparation: Prepare a dilution series of SLB1122168 in serum-free medium containing 0.2% fatty acid-free BSA and S1P catabolism inhibitors.[8]
-
Treatment: Remove the growth medium from the cells and add the prepared inhibitor solutions (or vehicle control).
-
Incubation: Incubate the cells for 16-18 hours at 37°C.[8]
-
Sample Collection: Collect the extracellular medium from each well.
-
S1P Extraction: To concentrate the S1P bound to BSA, precipitate the protein from the release media using an acid like trichloroacetic acid. After centrifugation, extract the S1P from the protein pellet.[8]
-
LC-MS/MS Analysis: Quantify the amount of S1P in the extracted samples using a validated LC-MS/MS method.[9][10] A deuterated S1P internal standard is typically used for accurate quantification.[9]
-
Data Analysis: Determine the concentration of SLB1122168 that inhibits 50% of S1P release (IC50) by plotting the S1P levels against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Lymphopenia Assay
This protocol is used to assess the pharmacodynamic effect of SLB1122168 on circulating lymphocyte counts in rodents.
Materials:
-
Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
-
This compound acid formulated for in vivo administration
-
Vehicle control
-
Blood collection supplies (e.g., EDTA tubes)
-
Automated hematology analyzer
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for a sufficient period before the experiment.
-
Dosing: Administer a single intraperitoneal (i.p.) injection of SLB1122168 at the desired dose (e.g., 10 mg/kg) or the vehicle control.
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) post-injection.
-
Lymphocyte Counting: Perform a complete blood count (CBC) on the collected blood samples using an automated hematology analyzer to determine the absolute number of circulating lymphocytes.
-
Data Analysis: Analyze the change in lymphocyte counts over time for the treated group compared to the vehicle control group to determine the extent and duration of lymphopenia.
Conclusion
This compound acid is a valuable research tool for studying the role of Spns2 in S1P signaling. Its high potency and demonstrated in vivo activity make it a suitable compound for investigating the therapeutic potential of Spns2 inhibition in various disease models. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. Further research may focus on optimizing the pharmacokinetic properties of this class of inhibitors for potential clinical development.
References
- 1. SPNS2 enables T cell egress from lymph nodes during an immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into functions of the sphingosine-1-phosphate transporter SPNS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exit strategies: S1P signaling and T cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the In Vivo Effects of SLB1122168 and Formic Acid
Disclaimer: The query "SLB1122168 formic acid" does not correspond to a recognized single chemical entity in the reviewed scientific literature. This guide addresses the in vivo effects of two separate substances: the Sphingosine-1-Phosphate (S1P) transporter (Spns2) inhibitor, SLB1122168, and the simple carboxylic acid, formic acid. It is plausible that the association arises from the use of formic acid in the synthesis of analogs of SLB1122168.[1]
Section 1: SLB1122168 and Related Spns2 Inhibitors
This section details the in vivo effects of SLB1122168, a second-generation inhibitor of the S1P transporter Spns2, and its more potent, orally bioavailable analog, SLF80821178. These compounds are of interest for their immunomodulatory properties.
Core Mechanism of Action
SLB1122168 and its derivatives inhibit the Spns2 transporter. Spns2 is responsible for the egress of S1P from cells, which is a crucial signaling molecule involved in lymphocyte trafficking.[1][2] By inhibiting Spns2, these compounds block the release of S1P, leading to a reduction in circulating lymphocytes, which is a therapeutic target in autoimmune diseases.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the S1P signaling pathway and a typical experimental workflow for evaluating Spns2 inhibitors in vivo.
Caption: S1P signaling pathway and the inhibitory action of SLB1122168 on the Spns2 transporter.
Caption: A generalized workflow for the in vivo assessment of Spns2 inhibitors.
Quantitative Data
The following tables summarize the key quantitative findings for SLB1122168 and its analog, SLF80821178.
| Compound | IC₅₀ (nM) | Target | Reference |
| SLB1122168 | 94 ± 6 | Spns2 | [1] |
| SLF80821178 | 51 ± 3 | Spns2 | [1] |
| Compound | Animal Model | Dose | Route of Administration | Key In Vivo Effect | Reference |
| SLB1122168 | Rodents | Not Specified | Not Specified | Decrease in circulating lymphocytes | [1] |
| SLF80821178 | C57BL/6j mice | 10 mg/kg (single) | Oral (PO) | ~50% reduction in circulating lymphocyte counts | [1] |
| SLF80821178 | C57BL/6j mice | 10 mg/kg (single) | Oral (PO) | Plasma concentration peaked at 4 hours and remained >0.5 µM for over 8 hours | [1] |
Experimental Protocols
Pharmacodynamic and Pharmacokinetic Assessment of SLF80821178 [1]
-
Animal Model: Female C57BL/6j mice, 8-10 weeks old.
-
Compound Administration: A single 10 mg/kg dose of SLF80821178 was administered orally (PO).
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Pharmacokinetic Analysis: Plasma levels of SLF80821178 were quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Pharmacodynamic Analysis: Circulating lymphocyte counts were measured to assess the biological effect of the compound.
Section 2: Formic Acid
This section provides a technical overview of the in vivo effects of formic acid, a metabolic byproduct and industrial chemical.
Core Mechanism of Action
The primary toxic effect of formic acid is the inhibition of cytochrome c oxidase (Complex IV) within the mitochondrial electron transport chain.[3] This inhibition disrupts cellular respiration, leading to histotoxic hypoxia and metabolic acidosis.[3]
Toxicity Pathway
The diagram below illustrates the mechanism of formic acid toxicity.
Caption: The mechanism of formic acid toxicity via inhibition of mitochondrial respiration.
Quantitative Data
The following table summarizes data from in vivo toxicity studies of formic acid administered via inhalation.
| Species | Duration | Exposure Concentration (ppm) | Key In Vivo Effects | NOAEL (ppm) | Reference |
| F344/N Rats | 2 weeks | 62.5 - 500 | Squamous metaplasia, necrosis, and inflammation of respiratory/olfactory epithelia.[4] | - | [4] |
| B6C3F1 Mice | 2 weeks | 62.5 - 500 | Squamous metaplasia, necrosis, and inflammation of respiratory/olfactory epithelia.[4] | - | [4] |
| F344/N Rats | 13 weeks | 128 | Minimal to mild squamous metaplasia and degeneration of respiratory epithelia.[4] | 32 | [4] |
| B6C3F1 Mice | 13 weeks | 64 - 128 | Significantly decreased body weight gains; minimal to mild epithelial lesions.[4] | 32 | [4] |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocols
13-Week Inhalation Toxicity Study [4]
-
Animal Models: Male and female F344/N rats and B6C3F1 mice.
-
Exposure Protocol: Animals were exposed to formic acid vapors at concentrations of 0, 8, 16, 32, 64, and 128 ppm for 6 hours a day, 5 days a week, for 13 weeks.
-
Endpoints Measured:
-
Mortality and Clinical Observations: Monitored daily.
-
Body Weight: Measured weekly.
-
Hematology and Serum Biochemistry: Assessed at interim and terminal time points.
-
Histopathology: Microscopic examination of tissues, with a focus on the respiratory system.
-
-
Data Analysis: Statistical analysis was performed to compare exposed groups to control groups to determine dose-related effects and establish a NOAEL.
References
- 1. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transport and inhibition of the sphingosine-1-phosphate exporter SPNS2. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. NTP technical report on the toxicity studies of Formic Acid (CAS No. 64-18-6) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SLB1122168 and its Role in Sphingosine-1-Phosphate (S1P) Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent Sphingosine-1-Phosphate (S1P) transporter Spinster Homolog 2 (Spns2) inhibitor, SLB1122168, and its interaction with the S1P signaling pathway. This document details the quantitative data associated with SLB1122168 and related compounds, outlines key experimental protocols for its study, and visualizes the core biological and experimental processes. The role of formic acid in the context of synthesis and analysis is also addressed.
Introduction to SLB1122168 and S1P Signaling
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of physiological processes, including immune cell trafficking, angiogenesis, and auditory function.[1] The extracellular gradient of S1P is crucial for its function and is maintained by a balance of synthesis, degradation, and transport. The "inside-out" signaling model posits that intracellularly produced S1P is exported to the extracellular space to activate its five G protein-coupled receptors (S1PRs).
A key transporter responsible for the export of S1P is Spinster Homolog 2 (Spns2).[1] By facilitating the egress of S1P from cells, Spns2 plays a pivotal role in establishing the S1P gradients necessary for processes such as lymphocyte trafficking from lymphoid organs. Consequently, inhibition of Spns2 presents a compelling therapeutic strategy for modulating immune responses in autoimmune diseases.
SLB1122168 is a potent and specific small molecule inhibitor of Spns2-mediated S1P release.[2][3][4] Its development and characterization have provided a valuable chemical tool to probe the physiological and pathological roles of Spns2 and to explore the therapeutic potential of targeting this S1P transporter.
Quantitative Data
The following tables summarize the key quantitative data for SLB1122168 and a related, more potent analog, SLF80821178.
Table 1: In Vitro Potency of Spns2 Inhibitors
| Compound | Target | Assay System | IC50 (nM) | Reference |
| SLB1122168 | Spns2 | Spns2-mediated S1P release from cells | 94 ± 6 | |
| SLF80821178 | Spns2 | S1P release from HeLa cells | 51 ± 3 |
Table 2: In Vivo Pharmacodynamic Effects of Spns2 Inhibitors
| Compound | Species | Dose and Route | Effect on Circulating Lymphocytes | Reference |
| SLB1122168 | Mice | 10 and 30 mg/kg, i.p. | Dose-dependent decrease | |
| SLB1122168 | Rats | 10 mg/kg, i.p. | 55% decrease | |
| SLF80821178 | Mice | 3, 10, and 30 mg/kg, i.p. | Dose-dependent decrease (up to ~50%) | |
| SLF80821178 | Mice | 10, 30, and 100 mg/kg, p.o. | Dose-dependent decrease |
Table 3: Pharmacokinetic Parameters of SLB1122168 in Rats
| Parameter | Value | Dose and Route | Reference |
| Cmax | 4 µM | 10 mg/kg, i.p. | |
| Tmax | 2 hours | 10 mg/kg, i.p. | |
| Half-life (t1/2) | 8 ± 0.2 hours | 10 mg/kg, i.p. | |
| Oral Bioavailability | Poor | Not specified |
S1P Signaling Pathway and Inhibition by SLB1122168
The following diagram illustrates the canonical S1P signaling pathway and the mechanism of action for SLB1122168.
References
The Discovery and Development of SLB1122168 Formic: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of SLB1122168 formic, a potent inhibitor of the sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2). By targeting an upstream node in the S1P signaling pathway, SLB1122168 represents an alternative therapeutic strategy to S1P receptor modulation for autoimmune diseases. This guide details the structure-activity relationship studies that led to its discovery, its in vitro and in vivo pharmacological properties, and the experimental protocols utilized in its evaluation. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction: Targeting the Sphingosine-1-Phosphate Pathway
The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of various physiological processes, most notably lymphocyte trafficking.[1][2] The targeted modulation of this pathway has led to the successful development of S1P receptor modulators, such as fingolimod, for the treatment of autoimmune diseases like multiple sclerosis.[1][2] These agents function by inducing S1P1 receptor desensitization, which in turn blocks the egress of lymphocytes from secondary lymphoid tissues, leading to immunosuppression.[1] However, direct S1P receptor agonism can be associated with on-target adverse effects, including bradycardia.[1]
An alternative therapeutic approach is to modulate the S1P gradient by inhibiting its transport. Spns2 is a transporter protein responsible for the export of S1P from cells, thereby contributing to the establishment of the extracellular S1P gradient necessary for lymphocyte egress.[1][2][3] Pharmacological inhibition of Spns2 offers a promising strategy to induce lymphopenia and achieve immunosuppression with a potentially improved safety profile compared to direct receptor modulators.
SLB1122168 emerged from a structure-activity relationship (SAR) campaign aimed at identifying potent and selective inhibitors of Spns2.[1][4] This document outlines the key milestones in its discovery and preclinical characterization.
The S1P Signaling Pathway and the Role of Spns2
The generation and signaling of S1P is a multi-step process. Intracellularly, sphingosine (B13886) is phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[1] S1P can then be either degraded by S1P lyase or dephosphorylated back to sphingosine.[1] Alternatively, it can be transported out of the cell by transporters such as Spns2.[1] Extracellular S1P then binds to one of five G protein-coupled receptors (S1P1-5) to elicit downstream cellular responses.[1] The trafficking of lymphocytes from lymph nodes is dependent on an S1P gradient between the lymph and the lymphoid tissue, which is maintained by the activity of Spns2 on lymphatic endothelial cells.
Discovery and Structure-Activity Relationship (SAR)
SLB1122168 was identified through a systematic SAR study starting from a modestly potent initial hit, SLF1081851.[1][4] The optimization focused on modifying the hydrophobic tail, the heterocyclic linker, and the primary amine head group.[1] This led to the identification of the 2-aminobenzoxazole (B146116) scaffold as a promising core.[1][4]
The SAR studies revealed that a nonyl to undecyl alkyl tail was optimal for potency.[1] Specifically, compound 33p (SLB1122168), with a decyl tail at the 6-position of the benzoxazole (B165842) ring, demonstrated significantly improved inhibitory activity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Spinster Homolog 2 (Spns2) | [1][4] |
| IC50 | 94 ± 6 nM | [1][4] |
| Chemical Formula | C23H37N3O3 | [5] |
| Molecular Weight | 403.56 g/mol | [5] |
| Species | Dose | Route | Effect | Reference |
| Mice | 10 mg/kg | i.p. | Dose-dependent decrease in circulating lymphocytes | [5][6] |
| Rats | 10 mg/kg | i.p. | Dose-dependent decrease in circulating lymphocytes | [4] |
| Species | Dose | Route | Cmax | Tmax | Half-life (t1/2) | Reference |
| Rats | 10 mg/kg | i.p. | 4 µM | 2 h | 8 h | [5][6] |
Experimental Protocols
Synthesis of 2-Aminobenzoxazole Derivatives (General Procedure)
The synthesis of 2-aminobenzoxazole derivatives, including the scaffold of SLB1122168, generally involves the cyclization of o-aminophenols with a cyanating agent.[7] An alternative and safer approach involves the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid.[7]
A general synthetic workflow is depicted below:
For the specific synthesis of SLB1122168, a substituted 2-aminophenol (B121084) is reacted to form the 2-aminobenzoxazole core, followed by functionalization of the amino group. The formic acid salt is then prepared by treating the free base with formic acid.
In Vitro Spns2-Mediated S1P Release Assay
This assay quantifies the ability of a compound to inhibit the transport of S1P out of cells overexpressing Spns2.
Cell Line: HeLa cells transfected with a plasmid encoding for mouse Spns2.[2]
Protocol:
-
Cell Seeding: Seed Spns2-expressing HeLa cells in 12-well plates and grow to near confluency.[8]
-
Inhibitor Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
S1P Degradation Inhibition: To prevent the degradation of intracellular S1P, the assay medium is supplemented with S1P lyase and phosphatase inhibitors (e.g., 4-deoxypyridoxine, sodium fluoride, and sodium vanadate).[2]
-
Incubation: Incubate the cells for a defined period to allow for S1P export.
-
Sample Collection: Collect the cell culture medium.
-
S1P Quantification: Extract S1P from the medium and quantify the concentration using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][5]
-
Data Analysis: The concentration of S1P in the medium is inversely proportional to the inhibitory activity of the compound.[5][9] Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Lymphopenia Study in Rodents
This protocol is used to assess the pharmacodynamic effect of Spns2 inhibitors on peripheral lymphocyte counts.
Animal Model: C57BL/6j mice or Wistar rats.[6][10]
Protocol:
-
Compound Formulation: Prepare this compound for intraperitoneal (i.p.) injection. A common vehicle for similar compounds is a mixture of PEG400, ethanol, Solutol, and water.[10] For this compound, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has also been described.[11]
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg) or vehicle control via i.p. injection.[5][6]
-
Blood Collection: Collect blood samples at various time points post-dose (e.g., 6 to 16 hours).[10]
-
Lymphocyte Counting: Determine the absolute lymphocyte counts from whole blood using an automated hematology analyzer.[10]
-
Data Analysis: Compare the lymphocyte counts in the treated group to the vehicle control group to determine the extent of lymphopenia.
Pharmacokinetic Study in Rats
This protocol outlines the procedure to determine the pharmacokinetic profile of SLB1122168.
Animal Model: Male Wistar rats.
Protocol:
-
Dosing: Administer a single i.p. dose of SLB1122168 (e.g., 10 mg/kg).[5][6]
-
Blood Sampling: Collect blood samples into heparinized tubes at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Extract SLB1122168 from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and t1/2 from the plasma concentration-time data.
Conclusion
This compound is a potent and selective inhibitor of the S1P transporter Spns2, identified through a rigorous SAR campaign. It demonstrates significant in vitro potency and elicits the expected pharmacodynamic response of lymphopenia in vivo. Although its development highlighted the potential of Spns2 as a therapeutic target, its lack of oral bioavailability led to the development of successor compounds with improved pharmacokinetic properties.[1][10] Nevertheless, SLB1122168 remains a valuable tool compound for the continued investigation of Spns2 biology and the broader S1P signaling pathway. This technical guide provides a comprehensive resource for researchers in the field of drug discovery and immunology.
References
- 1. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 4. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
The Role of Spns2 in Lymphocyte Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spinster homolog 2 (Spns2) is a crucial membrane transporter for the signaling lipid Sphingosine-1-Phosphate (S1P). This guide provides an in-depth analysis of the pivotal role of Spns2 in lymphocyte trafficking, a fundamental process for immune surveillance and response. Spns2-mediated S1P transport establishes the essential S1P concentration gradient between lymphoid organs and circulatory fluids, which governs the egress of lymphocytes. Disruption of Spns2 function leads to lymphopenia, characterized by the retention of mature T cells and B cells within lymphoid tissues. This mechanism presents a promising therapeutic target for modulating immune responses in various pathological conditions, including autoimmune diseases. This document details the underlying signaling pathways, summarizes key quantitative data from preclinical models, provides detailed experimental protocols, and visualizes the core concepts through diagrams.
The Spns2-S1P Axis in Lymphocyte Egress
Lymphocyte egress from primary and secondary lymphoid organs is not a passive process but is actively driven by a chemotactic gradient of S1P. S1P levels are kept low within the tissues while being high in the blood and lymph. Lymphocytes, expressing the S1P receptor 1 (S1PR1), are guided by this gradient to exit the lymphoid organs and enter circulation.
Spns2, a member of the major facilitator superfamily of transporters, is a key player in this process by actively transporting S1P out of endothelial cells, particularly lymphatic endothelial cells, into the lymph. This transport is essential for creating the high S1P concentration in the lymph required to attract lymphocytes out of the lymph nodes. In the thymus, Spns2 expressed on endothelial cells is also critical for the egress of mature T cells into the bloodstream.
Genetic deletion or pharmacological inhibition of Spns2 disrupts this S1P gradient, leading to the sequestration of lymphocytes within the lymphoid organs and a significant reduction of these cells in the peripheral circulation. This lymphopenic phenotype underscores the critical, non-redundant role of Spns2 in lymphocyte trafficking.
Quantitative Data on Spns2 Deficiency
The functional importance of Spns2 in lymphocyte trafficking is highlighted by the consistent phenotype observed in Spns2-deficient mouse models. The following tables summarize the key quantitative findings from multiple studies.
Table 1: Lymphocyte Counts in Peripheral Blood of Spns2 Knockout (KO) vs. Wild-Type (WT) Mice
| Lymphocyte Subset | Change in Spns2 KO vs. WT | Approximate Reduction (%) | Reference(s) |
| Total Lymphocytes | Significantly Decreased | ~50-55% | |
| CD4+ T Cells | Significantly Decreased | Drastically Reduced | |
| CD8+ T Cells | Significantly Decreased | Drastically Reduced | |
| B220+ B Cells | Significantly Decreased | ~50% |
Table 2: S1P Concentrations in Spns2 Knockout (KO) vs. Wild-Type (WT) Mice
| Fluid/Tissue | Change in Spns2 KO vs. WT | Approximate Alteration | Reference(s) |
| Lymph (Thoracic Duct) | Significantly Decreased | Nearly Undetectable | |
| Plasma/Blood | Variable (Conflicting Reports) | No significant change or ~40-45% reduction | |
| Lymph Nodes | No Significant Difference | - | |
| Thymus | No Significant Difference | - | |
| Spleen | No Significant Difference | - |
Signaling Pathways
The egress of lymphocytes from lymphoid organs is orchestrated by the S1P-S1PR1 signaling cascade, which is initiated by the Spns2-mediated S1P gradient.
Upon binding of S1P to its receptor S1PR1 on the surface of a lymphocyte, a conformational change in the receptor activates intracellular heterotrimeric G proteins, primarily of the Gi family. This activation leads to the dissociation of the G protein subunits (Gαi and Gβγ), which in turn trigger multiple downstream signaling pathways. These pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/MAPK (Mitogen-activated protein kinase) pathway, converge to regulate the cytoskeletal rearrangements and migratory machinery necessary for cell movement. This directed migration allows lymphocytes to exit the lymphoid tissue and enter the lymph or blood.
S1P-S1PR1 signaling pathway in lymphocyte egress.
Experimental Protocols
Generation of Spns2 Knockout Mice
Objective: To create a murine model for studying the in vivo effects of Spns2 deficiency.
Methodology:
-
Targeting Vector Construction: A targeting vector is designed to disrupt the Spns2 gene. A common strategy involves the insertion of a gene-trap cassette (e.g., containing a splice acceptor site, IRES, and a reporter gene like lacZ, followed by a neomycin resistance gene) into an intron of the Spns2 gene. This cassette is typically flanked by FRT sites for potential future conversion to a conditional allele. Critical exons are often flanked by loxP sites.
-
ES Cell Transfection and Selection: The targeting vector is electroporated into embryonic stem (ES) cells (e.g., from a C57BL/6N background). ES cells that have successfully integrated the targeting vector are selected using neomycin resistance.
-
Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the genetically modified ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the targeted allele. Offspring are genotyped to identify heterozygous carriers of the Spns2 mutation.
-
Generation of Homozygous Knockouts: Heterozygous mice are intercrossed to generate homozygous Spns2 knockout mice, as well as wild-type and heterozygous littermate controls.
Flow Cytometry Analysis of Lymphocyte Populations
Objective: To quantify lymphocyte populations in the blood, spleen, and lymph nodes of Spns2 knockout and wild-type mice.
Methodology:
-
Single-Cell Suspension Preparation:
-
Blood: Collect peripheral blood into tubes containing an anticoagulant (e.g., heparin). Lyse red blood cells using a lysis buffer.
-
Spleen and Lymph Nodes: Harvest tissues and prepare single-cell suspensions by mechanical dissociation through a 70-μm cell strainer.
-
-
Cell Counting: Count viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Fc Receptor Blocking: Incubate cells with an anti-CD16/32 antibody (Fc block) to prevent non-specific antibody binding.
-
Antibody Staining: Incubate cells with a cocktail of fluorochrome-conjugated antibodies specific for lymphocyte surface markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, B220 for B cells).
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on lymphocyte populations based on forward and side scatter, and then identify specific subsets based on marker expression. Calculate the absolute number of each lymphocyte population.
Bone Marrow Chimera Experiments
Objective: To determine the relative contribution of hematopoietic versus non-hematopoietic cells to the Spns2-dependent lymphocyte trafficking phenotype.
Methodology:
-
Recipient Mouse Preparation: Lethally irradiate recipient mice (e.g., C57BL/6) to ablate their hematopoietic system. This is typically done with two doses of radiation.
-
Donor Bone Marrow Isolation: Euthanize donor mice (Spns2 knockout and wild-type controls) and aseptically isolate femur and tibia. Flush the bone marrow with sterile medium.
-
Bone Marrow Cell Preparation: Create a single-cell suspension of the bone marrow cells and lyse red blood cells.
-
Reconstitution: Inject a defined number of donor bone marrow cells (e.g., 2 x 10^6 cells) intravenously into the irradiated recipient mice.
-
Post-transplantation Care: Maintain recipient mice on antibiotic water for at least two weeks to prevent infection.
-
Analysis: After a period of reconstitution (typically 6-8 weeks), analyze lymphocyte populations in the blood and lymphoid organs of the chimeric mice by flow cytometry as described in Protocol 4.2.
Transwell Migration Assay
Objective: To assess the chemotactic response of lymphocytes to S1P in vitro.
Methodology:
-
Cell Preparation: Isolate lymphocytes from the spleen or lymph nodes of wild-type mice. Resuspend the cells in assay medium (e.g., RPMI 1640 with 0.5% fatty acid-free BSA).
-
Assay Setup:
-
Add assay medium containing a specific concentration of S1P to the lower chambers of a Transwell plate (with a 5 µm pore size membrane). Include a negative control with medium only.
-
Place the Transwell inserts into the wells.
-
Add the lymphocyte suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a cell counter, a viability assay (e.g., Calcein-AM), or flow cytometry.
-
-
Data Analysis: Calculate the percentage of migrated cells in response to the S1P gradient compared to the control.
Visualized Workflows and Relationships
Workflow for analyzing lymphocyte populations in Spns2 KO mice.
Logical relationship of Spns2 function in immunity.
Therapeutic Implications and Future Directions
The essential role of Spns2 in lymphocyte trafficking makes it an attractive target for therapeutic intervention in autoimmune and inflammatory diseases. By inhibiting Spns2, it is possible to sequester autoreactive lymphocytes in the lymph nodes, preventing them from reaching and damaging target tissues. This approach offers a more targeted modulation of the S1P signaling pathway compared to S1P receptor modulators, potentially avoiding some of the on-target side effects associated with direct receptor targeting.
Small molecule inhibitors of Spns2 are currently under development and have shown promise in preclinical models of diseases like multiple sclerosis. Future research will focus on optimizing the potency and specificity of these inhibitors and further elucidating the precise role of Spns2 in different inflammatory contexts. Understanding the potential for compensatory S1P transport mechanisms in inflammation will also be a key area of investigation. The continued exploration of Spns2 biology holds significant promise for the development of novel immunomodulatory therapies.
SLB1122168: A Technical Guide to a Novel Sphingosine-1-Phosphate Transporter (Spns2) Inhibitor for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of SLB1122168, a potent and selective small molecule inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster homolog 2 (Spns2). Initially, some confusion in literature may have suggested its role as a STING agonist, however, the consensus of recent findings clearly defines its primary mechanism of action as an Spns2 inhibitor. The compound is also available in a formic acid salt form.
SLB1122168 offers a powerful tool for researchers in immunology and drug development to investigate the intricate role of S1P signaling in immune cell trafficking and various inflammatory and autoimmune diseases. By inhibiting Spns2, SLB1122168 effectively modulates the extracellular S1P gradient, which is crucial for the egress of lymphocytes from lymphoid organs. This mechanism presents a promising therapeutic strategy for conditions characterized by aberrant immune cell localization and activation.
Core Mechanism of Action: Spns2 Inhibition
SLB1122168 exerts its immunological effects by specifically targeting and inhibiting Spns2, a key transporter responsible for the release of S1P from cells. This inhibition disrupts the S1P concentration gradient between the lymph nodes and the blood, leading to the sequestration of lymphocytes within the lymph nodes and a subsequent reduction in circulating lymphocytes.
Signaling Pathway of S1P-mediated Lymphocyte Egress and the Impact of SLB1122168
Caption: S1P signaling drives lymphocyte egress, a process inhibited by SLB1122168.
Quantitative Data
The following tables summarize the key quantitative data for SLB1122168 based on available research.
Table 1: In Vitro Potency of SLB1122168
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 94 nM | - | Spns2-mediated S1P release | [1][2][3] |
Table 2: In Vivo Pharmacodynamic Effects of SLB1122168
| Species | Dose | Route of Administration | Effect | Reference |
| Mouse | 10 and 30 mg/kg | Intraperitoneal (i.p.) | Significant, dose-dependent decrease in circulating lymphocytes | [3] |
| Rat | 10 mg/kg | Intraperitoneal (i.p.) | Dose-dependent decrease in circulating lymphocytes | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques in immunology and are adapted for the study of SLB1122168.
In Vitro Spns2 Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of SLB1122168 on Spns2-mediated S1P release.
Workflow:
Caption: Workflow for determining the in vitro IC50 of SLB1122168.
Methodology:
-
Cell Culture: Culture a suitable cell line overexpressing Spns2 (e.g., HeLa or HEK293 cells).
-
Compound Preparation: Prepare a serial dilution of SLB1122168 in an appropriate vehicle (e.g., DMSO).
-
Treatment: Seed the Spns2-expressing cells in a multi-well plate and allow them to adhere. Replace the medium with a serum-free medium containing the various concentrations of SLB1122168. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4-24 hours) to allow for S1P release.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
S1P Quantification: Quantify the concentration of S1P in the supernatant using a sensitive method such as liquid chromatography-mass spectrometry (LC-MS/MS) or a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the S1P concentration against the log of the SLB1122168 concentration and fit a dose-response curve to determine the IC50 value.
In Vivo Lymphocyte Trafficking Assay
This experiment evaluates the effect of SLB1122168 on the number of circulating lymphocytes in a rodent model.
Workflow:
Caption: Workflow for assessing the in vivo effect of SLB1122168 on lymphocyte trafficking.
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 mice or Sprague-Dawley rats for at least one week before the experiment.
-
Baseline Blood Collection: Collect a small volume of blood from each animal via a suitable method (e.g., tail vein or saphenous vein) to establish baseline lymphocyte counts.
-
Compound Administration: Prepare SLB1122168 in a suitable vehicle for intraperitoneal (i.p.) injection. Administer the desired dose(s) of SLB1122168 to the treatment group(s) and the vehicle alone to the control group.
-
Time-Course Blood Collection: Collect blood samples at various time points after administration (e.g., 2, 4, 8, 24 hours).
-
Hematological Analysis: Perform a complete blood count (CBC) with differential on all blood samples to determine the absolute number of circulating lymphocytes.
-
Data Analysis: Analyze the change in lymphocyte counts from baseline for each animal. Compare the lymphocyte counts between the SLB1122168-treated groups and the vehicle control group at each time point using appropriate statistical methods (e.g., ANOVA).
Conclusion
SLB1122168 is a valuable research tool for investigating the role of the S1P-Spns2 signaling axis in immunology. Its potent and specific inhibition of Spns2 provides a means to study the consequences of altered lymphocyte trafficking in various physiological and pathological contexts. This technical guide serves as a foundational resource for researchers seeking to utilize SLB1122168 in their studies of immune regulation and for the development of novel therapeutics for autoimmune and inflammatory diseases.
References
Methodological & Application
Application Notes and Protocols for SLB1122168 formic: A Potent Spns2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of SLB1122168 formic, a potent and specific inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).
Introduction
This compound is the formic acid salt of the potent Spns2 inhibitor, SLB1122168. Spns2 is a crucial transporter responsible for the egress of S1P, a signaling lipid, from cells into the lymphatic system. By inhibiting Spns2, this compound disrupts the S1P gradient that is essential for the trafficking of lymphocytes from lymphoid organs. This mechanism of action makes this compound a valuable tool for studying the role of the S1P pathway in various physiological and pathological processes, including autoimmune diseases and inflammation.[1][2]
Mechanism of Action
This compound specifically targets and inhibits the Spns2 transporter.[3][4] This transporter is highly expressed on the surface of endothelial cells lining lymphatic vessels. Its primary function is to export S1P, creating a concentration gradient that guides lymphocytes out of the lymph nodes and into circulation. By blocking this transport, this compound leads to the sequestration of lymphocytes within the lymph nodes, resulting in a reduction of circulating lymphocytes, a condition known as lymphopenia.[2] This targeted action on lymphocyte trafficking makes Spns2 inhibition a promising therapeutic strategy for autoimmune and inflammatory disorders.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 94 nM | HeLa cells expressing mouse Spns2 | |
| In Vivo Effect | ~50% reduction in circulating lymphocytes | Mice | |
| Maximal Concentration (in rats) | 4 µM (at 2 hours post-dose) | Rats (10 mg/kg, i.p.) | |
| Half-life (in rats) | 8 hours | Rats (10 mg/kg, i.p.) |
Experimental Protocols
In Vitro S1P Release Assay
This protocol describes how to assess the inhibitory activity of this compound on Spns2-mediated S1P release from HeLa cells.
Materials:
-
HeLa cells transfected with a plasmid encoding mouse Spns2
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
G418 sulfate (B86663) for selection of transfected cells
-
Serum-free medium
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
4-deoxypyridoxine, Sodium Fluoride (NaF), and Sodium Orthovanadate (Na3VO4) to inhibit S1P catabolism
-
S1P ELISA Kit or LC-MS/MS for S1P quantification
Procedure:
-
Cell Culture: Culture HeLa cells expressing mouse Spns2 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 for selection.
-
Cell Seeding: Seed the cells in 12-well plates and grow until they reach near confluence.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions in serum-free medium containing 0.2% fatty acid-free BSA.
-
Inhibition of S1P Catabolism: Prepare a release medium consisting of serum-free medium with 0.2% fatty acid-free BSA, 1 mM 4-deoxypyridoxine, 2 mM NaF, and 0.2 mM Na3VO4.
-
Treatment: Remove the growth medium from the cells and wash with PBS. Add the release medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).
-
Incubation: Incubate the plates for 16-18 hours at 37°C.
-
Sample Collection: Collect the supernatant (release medium) from each well.
-
S1P Quantification: Quantify the amount of S1P in the collected supernatants using either an S1P ELISA kit according to the manufacturer's instructions or by LC-MS/MS.
In Vivo Lymphopenia Induction in Mice
This protocol details the procedure for inducing lymphopenia in mice using this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline; or 10% DMSO, 90% Corn Oil)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Equipment for blood collection (e.g., from the saphenous vein)
-
EDTA-coated tubes for blood collection
-
Automated hematology analyzer or hemocytometer for lymphocyte counting
Procedure:
-
Animal Acclimation: Acclimate C57BL/6 mice to the facility for at least one week before the experiment.
-
Dosing Solution Preparation:
-
Option 1 (Aqueous-based): Prepare a stock solution of this compound in DMSO. For a 10 mg/kg dose in a 25g mouse with a 100 µL injection volume, a 2.5 mg/mL solution is needed. To prepare the final dosing solution, mix 10% of the DMSO stock, 40% PEG300, 5% Tween-80, and 45% saline. Ensure the solution is clear and homogenous. Sonication may be used to aid dissolution.
-
Option 2 (Oil-based): Prepare a stock solution in DMSO. Mix 10% of the DMSO stock with 90% corn oil.
-
-
Dosing: Administer this compound or the vehicle control to the mice via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
-
Blood Collection: At a predetermined time point after injection (e.g., 4 hours, when maximal lymphopenia is expected), collect blood from the mice. The saphenous vein is a suitable site for repeated sampling. Collect the blood into EDTA-coated tubes to prevent coagulation.
-
Lymphocyte Counting: Determine the absolute lymphocyte count using an automated hematology analyzer or a hemocytometer following standard laboratory procedures.
-
Data Analysis: Compare the lymphocyte counts in the this compound-treated group to the vehicle-treated control group. A significant reduction in lymphocyte count indicates successful Spns2 inhibition in vivo.
References
- 1. SLB-1122168 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of SLB1122168
Topic: Preparation of SLB1122168 for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
SLB1122168 is a potent and specific inhibitor of the sphingosine-1-phosphate (S1P) transporter, spinster homologue 2 (Spns2), with an IC50 of 94 nM.[1][2][3] By inhibiting Spns2-mediated S1P release, SLB1122168 can modulate the S1P pathway, which is a key regulator of various physiological processes, including immune cell trafficking.[4] In vivo studies have shown that administration of SLB1122168 leads to a dose-dependent decrease in circulating lymphocytes in both mice and rats, indicating its potential as a therapeutic agent for autoimmune diseases.[1][2]
The designation "SLB1122168 formic" suggests that the compound may be supplied as a formic acid salt or has been prepared using formic acid. While formic acid is used in various laboratory applications, its use as a primary vehicle for in vivo administration requires careful consideration due to its potential for irritation and toxicity.[5][6] This document provides a detailed protocol for the preparation of SLB1122168 for in vivo studies using a well-established vehicle that ensures solubility and minimizes potential adverse effects.
Physicochemical Properties of SLB1122168
A clear understanding of the physicochemical properties of SLB1122168 is essential for its proper handling and formulation.
| Property | Value | Reference |
| Molecular Weight | 357.54 g/mol | [1] |
| Formula | C22H35N3O | [1] |
| Appearance | Solid | [1] |
| IC50 (Spns2) | 94 nM | [2][3] |
Recommended Protocol for In Vivo Formulation
This protocol is based on a common vehicle used for poorly soluble compounds in preclinical research and is recommended for the in vivo administration of SLB1122168.
Materials and Reagents
-
SLB1122168 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Sonicator (optional)
Vehicle Preparation Workflow
The following diagram illustrates the stepwise process for preparing the dosing solution.
Detailed Formulation Procedure
This procedure is for the preparation of a 1 mg/mL stock solution. Adjust the amounts accordingly for different desired concentrations.
-
Initial Dissolution:
-
Weigh the required amount of SLB1122168 powder in a sterile microcentrifuge tube.
-
Add DMSO to constitute 10% of the final desired volume. For a 1 mL final volume, add 100 µL of DMSO.
-
Vortex the mixture vigorously until the SLB1122168 is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
-
Addition of Solubilizing Agents:
-
Add PEG300 to constitute 40% of the final volume (400 µL for a 1 mL final volume). Vortex thoroughly.
-
Add Tween-80 to constitute 5% of the final volume (50 µL for a 1 mL final volume). Vortex again to ensure a homogenous mixture.
-
-
Final Dilution:
-
Slowly add sterile saline to make up the remaining 45% of the final volume (450 µL for a 1 mL final volume) while vortexing.
-
The final solution should be clear and free of any visible precipitate.
-
-
Pre-administration Check:
-
Before administration, visually inspect the solution for any signs of precipitation. If precipitation occurs, the solution may need to be warmed gently or prepared fresh.
-
This formulation is intended for intraperitoneal (i.p.) injection.
-
Considerations for Using Formic Acid
The presence of "formic" in the compound name "this compound" may indicate it is a salt form. In this case, the compound should readily dissolve in the recommended vehicle. However, if considering the use of formic acid as a solvent or part of the vehicle, extreme caution is advised.
-
Toxicity: Formic acid can be corrosive and cause irritation.[5] High concentrations administered in vivo can lead to adverse effects.
-
pH: A solution containing a significant amount of formic acid will be acidic, which can cause pain and tissue damage at the injection site. Buffering the solution to a physiological pH would be necessary.
-
Compound Stability: The acidic nature of formic acid could potentially degrade the compound.
-
Regulatory Guidelines: The use of non-pharmaceutical grade compounds and vehicles in animal studies should adhere to institutional and national guidelines.[7]
It is strongly recommended to avoid using formic acid as a primary vehicle for in vivo administration of SLB1122168 unless there is specific data to support its safety and efficacy for this purpose. The provided protocol using a DMSO/PEG300/Tween-80/Saline vehicle is a well-established and safer alternative.
Signaling Pathway of SLB1122168
The diagram below illustrates the mechanism of action of SLB1122168 in inhibiting the S1P signaling pathway.
References
- 1. SLB1122168 | Spns2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ser.nl [ser.nl]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Notes & Protocols: SLB1122168 Formic Stock Solution Preparation
Introduction
SLB1122168 is a potent inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spns2, with an IC50 of 94 nM.[1][2] By blocking Spns2-mediated S1P release, SLB1122168 serves as a valuable research tool for studying the S1P signaling pathway, which is crucial in immune system regulation and development.[2] The compound provided commercially is often in the form of "SLB1122168 formic," indicating it is the formic acid salt. This application note provides detailed protocols for the preparation of stock solutions for both in vitro and in vivo research applications.
Data Summary
Quantitative data regarding the solubility and stability of this compound are summarized below.
Table 1: Solubility of this compound
| Solvent System | Concentration | Result |
|---|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.19 mM) | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.19 mM) | Clear Solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.19 mM) | Clear Solution |
Data sourced from MedchemExpress.[1]
Table 2: Stock Solution Storage Conditions
| Storage Temperature | Shelf Life | Recommendations |
|---|---|---|
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
It is advised to store the solution in sealed containers, protected from moisture.[1]
Experimental Protocols
Two primary protocols are provided: one for creating a high-concentration stock solution in DMSO for in vitro use, and another for preparing a formulation suitable for in vivo experiments based on established methods.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro biological assays.
Materials:
-
This compound powder (e.g., MedchemExpress Cat. No.: HY-150254A)
-
Anhydrous/Molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder and the DMSO solvent to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Tare a sterile, empty microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL). Add the calculated volume of DMSO to the tube containing the powder.
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. If precipitation is observed, gentle warming in a water bath (37°C) and/or sonication can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in Table 2.
Caption: Workflow for preparing a DMSO stock solution of this compound.
Protocol 2: Preparation of a Formulation for In Vivo Studies
This protocol describes the preparation of a vehicle-based formulation for this compound suitable for animal studies, as detailed by MedchemExpress. This method uses a co-solvent system to ensure solubility and stability in a physiological context.
Materials:
-
High-concentration this compound stock solution in DMSO (e.g., 25 mg/mL from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
Procedure (for a final concentration of 2.5 mg/mL):
-
Prepare DMSO Stock: First, prepare a concentrated stock solution in DMSO as described in Protocol 1 (e.g., 25 mg/mL).
-
Combine Solvents: To prepare 1 mL of the final formulation, add the solvents sequentially in the following order:
-
Add 100 µL of the 25 mg/mL DMSO stock solution to a sterile tube.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again until evenly distributed.
-
-
Final Dilution: Add 450 µL of saline to the mixture to reach a final volume of 1 mL.
-
Final Mixing: Mix the final solution thoroughly to ensure it is clear and homogeneous before administration. The final concentration will be 2.5 mg/mL.
Signaling Pathway Context
SLB1122168 acts by inhibiting the Spns2 transporter, which is responsible for the egress of S1P from cells. This action effectively lowers circulating S1P levels, impacting downstream signaling through S1P receptors.
Caption: Inhibition of the Spns2 transporter by SLB1122168 blocks S1P export.
References
Application Notes and Protocols for SLB1122168 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SLB1122168, a potent inhibitor of the sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2), in mouse models. This document includes a summary of its mechanism of action, recommended dosage, and detailed experimental protocols.
Introduction
SLB1122168 is a small molecule inhibitor that specifically targets Spns2, a transporter responsible for the release of S1P from cells. By blocking Spns2, SLB1122168 disrupts the S1P gradient that is crucial for various physiological processes, most notably lymphocyte trafficking. This targeted inhibition leads to a dose-dependent decrease in circulating lymphocytes, a key pharmacodynamic marker of its activity in vivo.[1][2] SLB1122168 has been shown to have poor oral bioavailability, making intraperitoneal injection the preferred route of administration for in vivo studies in mice.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for SLB1122168.
| Parameter | Value | Species | Notes |
| IC50 | 94 nM | In vitro (Spns2-mediated S1P release) | Demonstrates high potency in inhibiting Spns2 function.[2] |
| Recommended In Vivo Dosage | 10 mg/kg | Mice | Administered via intraperitoneal (i.p.) injection.[4] |
| Pharmacodynamic Effect | Dose-dependent decrease in circulating lymphocytes | Mice and Rats | A reliable indicator of in vivo target engagement. |
| Pharmacokinetics (Rats) | Cmax: 4 µM at 2h; Half-life: 8h (at 10 mg/kg, i.p.) | Rats | Levels remained ≥1 µM for 24 hours. Mouse-specific pharmacokinetic data is limited. |
| Oral Bioavailability | Poor | Mice | Intraperitoneal injection is the recommended route of administration. |
Signaling Pathway
SLB1122168 exerts its effect by inhibiting the Spns2 transporter, which plays a critical role in the sphingosine-1-phosphate (S1P) signaling pathway. Intracellularly synthesized S1P is exported by Spns2 into the extracellular space, where it can bind to S1P receptors (S1PRs) on target cells, initiating downstream signaling cascades that regulate processes such as lymphocyte trafficking.
References
Application Notes and Protocols: SLB1122168 Formic Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLB1122168 is a potent and selective inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster Homolog 2 (Spns2).[1][2][3][4] By blocking Spns2-mediated S1P release, SLB1122168 disrupts S1P signaling, which plays a crucial role in various physiological processes, including immune cell trafficking.[5] This makes SLB1122168 a valuable tool for studying the therapeutic potential of targeting S1P transport.[5] These application notes provide detailed protocols for the preparation and administration of SLB1122168 formic, the formic acid salt of SLB1122168, for in vivo research applications.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo pharmacokinetic parameters of the parent compound, SLB1122168.
| Parameter | Value | Species | Administration Route | Reference |
| IC50 | 94 nM | - | In vitro | [2] |
| Maximum Concentration (Cmax) | 4 µM | Rat | 10 mg/kg, i.p. | [2] |
| Time to Cmax (Tmax) | 2 hours | Rat | 10 mg/kg, i.p. | [2] |
| Half-life (t1/2) | 8 hours | Rat | 10 mg/kg, i.p. | [2] |
| Oral Bioavailability | Poor | - | - | [6] |
Signaling Pathway
SLB1122168 exerts its effect by inhibiting the Spns2 transporter, which is responsible for the export of Sphingosine-1-Phosphate (S1P) from cells. Extracellular S1P then binds to its receptors (S1PRs) on target cells, initiating downstream signaling cascades that regulate processes such as lymphocyte trafficking. By blocking S1P export, SLB1122168 reduces the concentration of circulating S1P, leading to a dose-dependent decrease in circulating lymphocytes.[2][5]
Experimental Protocols
In Vivo Formulation of this compound
The following protocols are recommended for the dissolution of this compound for in vivo administration. It is crucial to first prepare a clear stock solution and then add co-solvents sequentially. For reliable experimental outcomes, it is advised to prepare the working solution fresh on the day of use.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This formulation is suitable for achieving a concentration of at least 2.5 mg/mL (6.19 mM).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, begin with 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is homogenous.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.
Final Solvent Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[7]
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This formulation is an alternative for achieving a concentration of at least 2.5 mg/mL (6.19 mM).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline (20% solution)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the working solution, add the DMSO stock solution to the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
Final Solvent Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline).[7]
Protocol 3: DMSO/Corn Oil Formulation
This formulation is suitable for administration in a lipid-based vehicle and can achieve a concentration of at least 2.5 mg/mL (6.19 mM).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add the DMSO stock solution to the corn oil.
-
Mix thoroughly to achieve a clear solution. If necessary, gentle heating and/or sonication can be used to aid dissolution.[7]
Final Solvent Composition: 10% DMSO, 90% Corn Oil.[7]
In Vivo Administration Workflow
The following diagram illustrates a general workflow for an in vivo study investigating the effects of this compound.
Storage and Stability
This compound should be stored under appropriate conditions to maintain its stability. For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[7]
Disclaimer
This information is intended for research use only. These protocols and application notes should be used as a guide and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. SLB1122168 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SLB1122168 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. SLB1122168 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Inhibition of PAD4 in Cell Culture using GSK484
As requested, here are detailed Application Notes and Protocols for the use of a PAD4 inhibitor in cell culture assays.
Disclaimer: Publicly available scientific literature and vendor information identify SLB1122168 formic as a potent and specific inhibitor of the sphingosine-1-phosphate transporter 2 (Spns2), with an IC50 of 94 nM.[1][2][3] It is primarily used in studies related to the S1P signaling pathway. There is no information in the public domain to suggest that this compound is an inhibitor of Protein Arginine Deiminase 4 (PAD4).
Therefore, the following application notes and protocols are provided for a well-characterized and commonly used PAD4 inhibitor, GSK484, as a representative example for researchers interested in studying PAD4 inhibition in cell culture.
Introduction
Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification called citrullination. PAD4 is notably expressed in neutrophils and plays a crucial role in the formation of Neutrophil Extracellular Traps (NETs) through hypercitrullination of histones, leading to chromatin decondensation.[4] Dysregulation of PAD4 activity and excessive NETosis are implicated in the pathogenesis of various autoimmune diseases, cancers, and inflammatory disorders.[4]
GSK484 is a potent and selective, irreversible inhibitor of PAD4. It covalently modifies the active site cysteine residue (Cys645) of PAD4, thereby blocking its enzymatic activity. Due to its specificity and potency, GSK484 is a valuable tool for investigating the biological roles of PAD4 in various cell-based assays.
Mechanism of Action
PAD4-mediated citrullination involves the conversion of a positively charged arginine residue to a neutral citrulline residue. This change in charge can alter protein structure and function. In the nucleus of neutrophils, PAD4 targets histones (e.g., H3), leading to chromatin decondensation, a critical step in the process of NETosis. GSK484 inhibits this process by binding to the active site of PAD4, preventing the citrullination of its substrates.
dot
Caption: Mechanism of PAD4 activation and inhibition by GSK484.
Experimental Protocols
1. Preparation of GSK484 Stock Solution
-
Reconstitution: GSK484 is typically supplied as a solid. Reconstitute the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Table 1: GSK484 Properties
| Property | Value |
| Target | PAD4 |
| IC50 | 50 nM (in the presence of 0.2 mM Ca2+) |
| Mode of Inhibition | Irreversible, covalent |
| Solvent for Stock | DMSO |
| Typical Cell Culture Conc. | 1 - 20 µM |
Data sourced from related studies on PAD4 inhibitors.
2. General Cell Culture Protocol for PAD4 Inhibition
This protocol provides a general workflow for treating cultured cells with GSK484.
dot
Caption: General experimental workflow for PAD4 inhibition in cell culture.
3. Protocol: Inhibition of NETosis in Human Neutrophils
This protocol details how to use GSK484 to inhibit NETosis in primary human neutrophils.
-
Materials:
-
Isolated human peripheral blood neutrophils
-
RPMI 1640 medium
-
GSK484
-
Phorbol 12-myristate 13-acetate (PMA) or Calcium Ionophore (A23187) as a stimulant
-
SYTOX Green nucleic acid stain
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
-
Procedure:
-
Isolate neutrophils from healthy donor blood using a standard method like density gradient centrifugation.
-
Resuspend neutrophils in RPMI 1640 medium at a concentration of 2 x 10^6 cells/mL.
-
Seed 1 x 10^5 neutrophils per well in a 96-well plate.
-
Pre-incubate the cells with GSK484 at a final concentration of 1-20 µM (or a vehicle control, e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Stimulate NETosis by adding a stimulant such as PMA (e.g., 25-100 nM) or A23187 (e.g., 4 µM).
-
Incubate for 2-4 hours at 37°C.
-
Quantification of NETs:
-
Fluorometric Assay: Add SYTOX Green (which fluoresces upon binding to extracellular DNA) to the wells and measure fluorescence over time using a plate reader.
-
Immunofluorescence Microscopy: Fix the cells, stain for citrullinated histone H3 (H3Cit) and DNA (DAPI), and visualize the formation of NETs using a fluorescence microscope.
-
-
Table 2: Example Data for GSK484 Inhibition of NETosis
| Treatment | % NET-releasing Cells (Mean ± SD) |
| Vehicle Control (Unstimulated) | 5 ± 1.2 |
| Vehicle Control + PMA (100 nM) | 75 ± 5.8 |
| 1 µM GSK484 + PMA (100 nM) | 42 ± 4.5 |
| 10 µM GSK484 + PMA (100 nM) | 15 ± 2.1 |
| 20 µM GSK484 + PMA (100 nM) | 8 ± 1.5 |
This is representative data based on typical results from PAD4 inhibitor studies.
4. Protocol: Western Blot for Citrullinated Histone H3
This protocol is for detecting the inhibition of histone citrullination in cell lysates.
-
Procedure:
-
Culture cells (e.g., neutrophils, HL-60 cells) and treat with GSK484 and a stimulant as described above.
-
After treatment, lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against citrullinated histone H3 (anti-H3Cit) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against total histone H3 as a loading control.
-
Troubleshooting
-
Low Inhibitor Potency:
-
Ensure the inhibitor stock solution is properly prepared and stored.
-
Increase the pre-incubation time or the concentration of the inhibitor.
-
Verify the activity of the stimulant.
-
-
Cell Toxicity:
-
Perform a dose-response curve to determine the optimal non-toxic concentration of the inhibitor for your cell type.
-
Check the final concentration of the vehicle (e.g., DMSO), as high concentrations can be toxic.
-
-
Variability in Results:
-
When using primary cells like neutrophils, expect some donor-to-donor variability.
-
Ensure consistent cell numbers and reagent concentrations across experiments.
-
By using a well-characterized PAD4 inhibitor like GSK484 and following these detailed protocols, researchers can effectively investigate the role of PAD4-mediated citrullination in their cell culture models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Transport and inhibition of the sphingosine-1-phosphate exporter SPNS2. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
Application Notes and Protocols for SLB1122168 Formic Acid in Lymphocyte Migration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLB1122168 formic acid is a potent and selective inhibitor of Spinster homolog 2 (Spns2), a transporter protein responsible for the release of sphingosine-1-phosphate (S1P) from endothelial cells into the lymphatic system.[1][2][3] This S1P gradient is crucial for the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes.[4][5] By inhibiting Spns2, SLB1122168 disrupts this S1P gradient, leading to the retention of lymphocytes within lymphoid tissues and a subsequent reduction in circulating lymphocytes.[1] This mechanism of action makes SLB1122168 a valuable tool for studying lymphocyte migration and a potential therapeutic agent for autoimmune diseases and other conditions driven by aberrant lymphocyte trafficking.[3][4][5]
These application notes provide detailed protocols for utilizing this compound acid in both in vitro and in vivo models of lymphocyte migration.
Mechanism of Action
SLB1122168 is an inhibitor of the S1P transporter Spns2, with a reported IC50 of 94 nM.[1] Spns2 is primarily expressed on endothelial cells, where it facilitates the transport of S1P into the lymph.[1] This creates a high S1P concentration in the lymph compared to the interstitial fluid of lymphoid tissues. Lymphocytes, expressing the S1P receptor 1 (S1P1), are guided by this S1P gradient to exit the lymph nodes and enter circulation.[4]
Inhibition of Spns2 by SLB1122168 blocks the transport of S1P into the lymph, thereby diminishing the S1P gradient.[3] This disruption prevents lymphocytes from receiving the necessary signal for egress, causing them to be retained within the lymph nodes.[4][5] The result is a dose-dependent decrease in the number of circulating lymphocytes.[1]
Data Presentation
Table 1: In Vivo Effects of SLB1122168 on Circulating Lymphocytes
| Parameter | Value | Reference |
| Inhibition of Spns2-mediated S1P release (IC50) | 94 nM | [1] |
| Effect on Circulating Lymphocytes | Dose-dependent decrease | [1] |
| Maximum Concentration in Rats (10 mg/kg, i.p.) | 4 µM at 2 hours post-dose | [1] |
| Half-life in Rats (10 mg/kg, i.p.) | 8 hours | [1] |
Experimental Protocols
Protocol 1: In Vitro Lymphocyte Migration Assay (Transwell Assay)
This protocol is adapted from a general splenocyte migration assay and is designed to assess the effect of SLB1122168 on lymphocyte migration towards an S1P gradient.[4]
Objective: To determine the inhibitory effect of SLB1122168 on S1P-induced lymphocyte migration in vitro.
Materials:
-
This compound acid
-
Isolated primary lymphocytes (e.g., from spleen or lymph nodes)
-
RPMI 1640 medium
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sphingosine-1-phosphate (S1P)
-
24-well tissue culture inserts with a 3 µm polycarbonate membrane
-
Flow cytometer or hemocytometer
Procedure:
-
Cell Preparation:
-
Isolate lymphocytes from the desired tissue (e.g., mouse spleen).
-
Resuspend cells in RPMI 1640 medium supplemented with 0.5% fatty acid-free BSA.
-
Starve the cells for 3 hours at 37°C in a CO2 incubator.
-
Adjust the cell suspension to a final concentration of 2.5 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare a stock solution of this compound acid in an appropriate solvent (e.g., DMSO) and make serial dilutions in RPMI 1640 medium.
-
In the bottom wells of a 24-well plate, add 600 µL of RPMI 1640 medium containing either:
-
Medium only (negative control)
-
100 nM S1P (positive control)
-
100 nM S1P + varying concentrations of SLB1122168
-
-
Add 100 µL of the prepared lymphocyte suspension (2.5 x 10^5 cells) to the upper chamber of the tissue culture inserts.
-
-
Incubation:
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Cell Quantification:
-
After incubation, carefully remove the inserts.
-
Collect the media from the bottom wells.
-
Centrifuge the collected media to pellet the migrated cells.
-
Resuspend the cell pellets in a known volume (e.g., 60 µL) of fresh media.
-
Count the number of migrated cells using a flow cytometer or a hemocytometer.
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the positive control (S1P alone).
-
Plot the percentage of migration against the concentration of SLB1122168 to determine the IC50 for migration inhibition.
-
Protocol 2: In Vivo Assessment of Lymphocyte Migration
This protocol describes the evaluation of SLB1122168's effect on circulating lymphocyte counts in a rodent model.
Objective: To determine the in vivo efficacy of SLB1122168 in reducing peripheral blood lymphocyte counts.
Materials:
-
This compound acid
-
Vehicle control (e.g., saline, or as recommended for the specific formulation)
-
Laboratory animals (e.g., C57BL/6J mice)
-
Flow cytometer
-
Antibodies for lymphocyte subset analysis (e.g., anti-CD3 for T-cells, anti-CD19 for B-cells)
-
Blood collection supplies
Procedure:
-
Compound Administration:
-
Prepare a solution of this compound acid in the appropriate vehicle at the desired concentration.
-
Administer SLB1122168 to the animals via the desired route (e.g., intraperitoneal injection). A dose of 10 mg/kg has been shown to be effective in rats.[1]
-
Administer vehicle only to a control group of animals.
-
-
Blood Collection:
-
At various time points post-administration (e.g., 2, 4, 8, 24 hours), collect whole blood samples from the animals.
-
-
Lymphocyte Analysis:
-
Perform a complete blood count (CBC) to determine the absolute lymphocyte count.
-
For more detailed analysis, use flow cytometry to identify and quantify different lymphocyte subpopulations (e.g., T-cells, B-cells).
-
Lyse red blood cells from the whole blood samples.
-
Stain the remaining cells with fluorescently labeled antibodies specific for lymphocyte markers.
-
Acquire and analyze the samples on a flow cytometer.
-
-
-
Data Analysis:
-
Compare the absolute lymphocyte counts and the percentages of lymphocyte subpopulations between the SLB1122168-treated group and the vehicle control group at each time point.
-
Plot the lymphocyte counts over time to observe the kinetics of lymphocyte reduction and recovery.
-
Visualizations
References
- 1. The sphingosine-1-phosphate transporter Spns2 expressed on endothelial cells regulates lymphocyte trafficking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 4. SPNS2 enables T cell egress from lymph nodes during an immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPNS2 enables T cell egress from lymph nodes during an immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SLB1122168 Formic in Autoimmune Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLB1122168 formic is the formic acid salt of SLB1122168, a potent and selective inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster homolog 2 (Spns2). The S1P signaling pathway is a critical regulator of immune cell trafficking, and its modulation has emerged as a key therapeutic strategy for a range of autoimmune disorders. By inhibiting Spns2, SLB1122168 blocks the transport of S1P from lymphatic endothelial cells into the lymph, thereby disrupting the S1P gradient required for lymphocyte egress from secondary lymphoid organs. This sequestration of lymphocytes in the lymph nodes prevents their infiltration into sites of inflammation, making Spns2 inhibitors like SLB1122168 promising candidates for the treatment of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
These application notes provide an overview of the mechanism of action of SLB1122168 and detailed protocols for its use in preclinical autoimmune disease models.
Mechanism of Action: S1P-Spns2 Signaling Pathway
The egress of lymphocytes from secondary lymphoid organs is dependent on an S1P gradient between the lymph and the lymphoid tissue. Spns2, located on the surface of lymphatic endothelial cells, actively transports S1P into the lymph, creating this essential gradient. Lymphocytes expressing the S1P receptor 1 (S1P1) are guided by this gradient to exit the lymph nodes and enter circulation. SLB1122168 inhibits Spns2, leading to a reduction in lymph S1P levels. This disruption of the S1P gradient results in the retention of lymphocytes within the lymph nodes, a phenomenon known as lymphopenia, thereby reducing the number of circulating immune cells available to mediate autoimmune responses.
Caption: Mechanism of SLB1122168 in inhibiting lymphocyte egress.
Quantitative Data
A key pharmacodynamic effect of SLB1122168 is the dose-dependent reduction of circulating lymphocytes. While specific data for this compound in autoimmune disease models is not yet widely published, a study on the parent compound, SLB1122168 (also referred to as 33p), demonstrated this effect in rodents. Furthermore, a structurally related, orally bioavailable Spns2 inhibitor, SLF80821178, has shown efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) model.
Table 1: In Vivo Activity of SLB1122168 (33p)
| Animal Model | Administration Route | Dose | Primary Outcome | Reference |
|---|---|---|---|---|
| Mice | Intraperitoneal (i.p.) | Not specified | Dose-dependent decrease in circulating lymphocytes | [1] |
| Rats | Intraperitoneal (i.p.) | 10 mg/kg | Dose-dependent decrease in circulating lymphocytes | [1]|
Table 2: Pharmacokinetics of SLB1122168 (33p) in Rats
| Parameter | Value |
|---|---|
| Dose | 10 mg/kg (i.p.) |
| Cmax | 4 µM |
| Tmax | 2 hours |
| Half-life (t½) | 8 hours |
| Plasma Concentration at 24h | ≥1 µM |
Table 3: Efficacy of a Related Spns2 Inhibitor (SLF80821178) in Mouse EAE Model
| Treatment Group | Dose (oral gavage) | Peak Clinical Score (Days 15-19) | Chronic Clinical Score (Days 25-28) |
|---|---|---|---|
| Vehicle | - | ~3.5 | ~3.0 |
| SLF80821178 | 10 mg/kg | ~2.5* | ~2.0* |
| SLF80821178 | 30 mg/kg | ~1.5** | ~1.0** |
*p < 0.05, **p < 0.01 compared to vehicle. Data is estimated from graphical representation in the source publication.
Experimental Protocols
Due to the poor oral bioavailability of SLB1122168, intraperitoneal (i.p.) injection is the recommended route of administration for in vivo studies.
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides a method for formulating this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO. Use sonication if necessary to fully dissolve the compound.
-
To prepare the final injection solution, add the components in the following order, ensuring thorough mixing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of the final solution, mix 100 µL of the 25 mg/mL DMSO stock solution with 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final concentration of this compound in this example would be 2.5 mg/mL.
-
The prepared solution should be clear. If precipitation occurs, warming and/or sonication may be used to aid dissolution.
Protocol 2: General Procedure for Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (26-28 gauge)
-
70% Ethanol for disinfection
Procedure:
-
Restrain the mouse securely.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the desired volume of the this compound solution. The maximum recommended injection volume is 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 3: Application in Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used mouse model for multiple sclerosis. The following is a general protocol for EAE induction and can be adapted for testing the efficacy of this compound.
Caption: Workflow for EAE induction and treatment with SLB1122168.
Procedure:
-
Induction of EAE:
-
On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously at the flank with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA).
-
On day 0 and day 2, administer Pertussis Toxin intraperitoneally.
-
-
Treatment:
-
Prophylactic: Begin daily i.p. injections of this compound or vehicle control on day 0 or day 1.
-
Therapeutic: Begin daily i.p. injections of this compound or vehicle control upon the onset of clinical signs (typically around day 10-12).
-
-
Monitoring and Evaluation:
-
Monitor mice daily for clinical signs of EAE and record body weight. Clinical scoring is typically based on a scale of 0-5, reflecting the severity of paralysis.
-
At the end of the study, collect blood for lymphocyte counting and tissues (spleen, lymph nodes, spinal cord, brain) for histological analysis of inflammation and demyelination, and cytokine profiling.
-
Protocol 4: Application in Collagen-Induced Arthritis (CIA) Model
CIA is a common model for rheumatoid arthritis.
Procedure:
-
Induction of CIA:
-
On day 0, immunize male DBA/1 mice (8-10 weeks old) intradermally at the base of the tail with an emulsion of bovine type II collagen in CFA.
-
On day 21, administer a booster immunization of bovine type II collagen in Incomplete Freund's Adjuvant.
-
-
Treatment:
-
Administer this compound or vehicle control daily via i.p. injection, starting either before or after the onset of arthritis.
-
-
Monitoring and Evaluation:
-
Monitor mice regularly for signs of arthritis, including paw swelling (measured with calipers) and clinical score.
-
At the study endpoint, collect joints for histological assessment of inflammation, cartilage damage, and bone erosion. Serum can be collected to measure anti-collagen antibody levels and inflammatory cytokines.
-
Protocol 5: Application in Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model mimics inflammatory bowel disease.
Procedure:
-
Induction of Colitis:
-
Administer DSS (typically 2-3%) in the drinking water of C57BL/6 mice for 5-7 days.
-
-
Treatment:
-
Administer this compound or vehicle control daily via i.p. injection, either concurrently with DSS administration or as a therapeutic intervention.
-
-
Monitoring and Evaluation:
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI).
-
At the end of the study, measure colon length and collect colon tissue for histological analysis of inflammation and ulceration, and for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Conclusion
This compound is a valuable research tool for investigating the role of the S1P-Spns2 axis in autoimmune diseases. Its ability to induce a dose-dependent reduction in circulating lymphocytes makes it a potent immunomodulatory agent in preclinical models. The protocols provided here offer a starting point for researchers to explore the therapeutic potential of SLB1122168 in various autoimmune disease settings. Further studies are warranted to establish optimal dosing and treatment regimens for specific disease models and to fully elucidate its in vivo efficacy and mechanism of action.
References
Application Notes and Protocols: SLB1122168 and Formic Acid Treatment in Rodent Models
Disclaimer: Initial research indicates a potential misunderstanding in the topic "SLB1122168 formic treatment." SLB1122168 is a specific chemical compound, a potent inhibitor of the sphingosine-1-phosphate (S1P) transporter Spns2, and is not a formic acid treatment. Formic acid is a separate chemical agent used in various experimental contexts in rodent models, including toxicity studies and prion inactivation.
This document will therefore address both topics in distinct sections, providing detailed application notes and protocols for each based on available scientific literature.
Section 1: SLB1122168 in Rodent Models
Application Notes
SLB1122168 is a research compound identified as a potent inhibitor of Spns2-mediated sphingosine-1-phosphate (S1P) release with an IC50 of 94 nM.[1] By inhibiting Spns2, SLB1122168 disrupts the normal trafficking of lymphocytes, leading to a dose-dependent decrease in circulating lymphocytes in both mice and rats.[1][2] This mechanism of action makes it a valuable tool for studying the roles of S1P and Spns2 in various physiological and pathological processes, particularly in immunology and autoimmune diseases.[2][3]
Mechanism of Action:
SLB1122168 targets Spns2, a transporter protein responsible for the export of S1P from cells. Extracellular S1P is a critical signaling molecule that regulates lymphocyte egress from lymphoid tissues by binding to S1P receptors on lymphocytes. By blocking Spns2, SLB1122168 reduces the extracellular S1P gradient, thereby sequestering lymphocytes in the lymph nodes and reducing their numbers in the peripheral blood.
Potential Applications:
-
Immunosuppression: Due to its ability to reduce circulating lymphocytes, SLB1122168 and similar Spns2 inhibitors are being investigated as potential therapeutics for autoimmune diseases like multiple sclerosis and ulcerative colitis.
-
Research Tool: SLB1122168 serves as a valuable pharmacological tool to probe the physiological functions of Spns2 and the consequences of inhibiting S1P export in various disease models.
Quantitative Data Summary
| Parameter | Value | Species | Administration | Notes |
| In Vitro Potency (IC50) | 94 nM | - | - | Inhibition of Spns2-mediated S1P release. |
| Pharmacodynamics | Dose-dependent decrease in circulating lymphocytes | Mice, Rats | Intraperitoneal (i.p.) | A key indicator of in vivo target engagement. |
| Pharmacokinetics (Rats) | ||||
| Dose | 10 mg/kg | Rat | i.p. | Single dose. |
| Cmax | 4 µM | Rat | i.p. | Reached at 2 hours post-dose. |
| Concentration at 24h | ≥1 µM | Rat | i.p. | Maintained for 24 hours. |
| Half-life (t1/2) | 8 hours | Rat | i.p. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Lymphocyte Reduction in Mice
-
Animal Model: C57BL/6 mice.
-
Compound Preparation: Dissolve SLB1122168 in a suitable vehicle (e.g., DMSO and saline).
-
Administration: Administer SLB1122168 via intraperitoneal (i.p.) injection at a desired dose (e.g., 10 mg/kg). A vehicle control group should be included.
-
Blood Collection: Collect peripheral blood samples from the tail vein or other appropriate site at baseline (pre-dose) and at various time points post-administration (e.g., 2, 4, 8, 24 hours).
-
Lymphocyte Counting: Perform a complete blood count (CBC) with differential to determine the absolute number of circulating lymphocytes.
-
Data Analysis: Compare the lymphocyte counts in the SLB1122168-treated group to the vehicle control group at each time point.
Signaling Pathway and Experimental Workflow
References
Measuring Spns2 Inhibition with SLB1122168 Formic: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a crucial signaling lipid that regulates a multitude of physiological processes, including immune cell trafficking, angiogenesis, and vascular development.[1][2] The transport of S1P across the cell membrane is a critical step in its signaling cascade, mediated by specific transporters. One such key transporter is the Spinster Homolog 2 (Spns2), a member of the major facilitator superfamily.[1][2] Spns2 facilitates the export of S1P from cells, making it available to bind to its G protein-coupled receptors (S1PR1-5) on target cells, thereby initiating downstream signaling.[3] Dysregulation of the S1P/Spns2 signaling axis has been implicated in various pathologies, including autoimmune diseases, cancer, and inflammatory disorders.
SLB1122168 formic is a potent and specific small molecule inhibitor of Spns2-mediated S1P release. By blocking the export of S1P, this compound effectively reduces the extracellular concentration of S1P, thereby modulating the downstream signaling pathways. This makes this compound a valuable tool for studying the physiological and pathological roles of Spns2 and a potential therapeutic candidate for diseases driven by aberrant S1P signaling.
These application notes provide detailed protocols for measuring the inhibition of Spns2 by this compound using cell-based assays and subsequent quantification of S1P by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
S1P Signaling Pathway and Spns2 Inhibition
The intracellular synthesis of S1P is primarily catalyzed by two sphingosine (B13886) kinases, SphK1 and SphK2. Spns2 then transports S1P out of the cell. Extracellular S1P binds to its receptors (S1PR1-5), activating downstream signaling cascades that can include the AKT, ERK, and STAT3 pathways, influencing cell survival, proliferation, and migration. This compound acts by directly inhibiting Spns2, thus preventing S1P export and attenuating these downstream effects.
Quantitative Data Summary
The inhibitory potency of this compound and other Spns2 inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50). The following table summarizes quantitative data from studies investigating the effect of Spns2 inhibitors on S1P release.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | HeLa (Spns2-expressing) | 94 | |
| SLF1081851 | HeLa (Spns2-expressing) | 1900 | |
| SLF80821178 | HeLa (Spns2-expressing) | 50 | |
| SLF80821178 | U-937 | 50 |
Experimental Protocols
Measuring Spns2 inhibition involves a cell-based assay where the export of S1P into the culture medium is quantified. The general workflow is as follows:
Protocol 1: Spns2 Inhibition Assay in HeLa Cells
This protocol describes the measurement of Spns2 inhibition in HeLa cells transiently expressing Spns2.
Materials:
-
HeLa cells (ATCC CCL-2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Spns2 expression plasmid
-
Transfection reagent (e.g., Lipofectamine™ LTX)
-
Opti-MEM™ I Reduced Serum Medium
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
S1P degradation inhibitors (e.g., sodium fluoride, sodium orthovanadate, 4-deoxypyridoxine)
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Culture and Transfection:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
The day before transfection, seed HeLa cells in 6-well or 12-well plates to be 50-80% confluent on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For a 24-well plate, a general guideline is to dilute 0.25 µg of Spns2 plasmid DNA into 100 µl of Opti-MEM™ I. In a separate tube, dilute 0.5-1.25 µl of Lipofectamine™ LTX into the diluted DNA solution and incubate for 25 minutes at room temperature.
-
Replace the growth medium with fresh, complete growth medium. Add the DNA-transfection reagent complexes to the cells.
-
Incubate the cells for 18-24 hours before starting the inhibition assay.
-
-
Spns2 Inhibition Assay:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free DMEM containing 0.1% fatty acid-free BSA and a cocktail of S1P degradation inhibitors.
-
Wash the transfected HeLa cells once with PBS.
-
Add the prepared inhibitor solutions to the respective wells. Include a vehicle control (medium with solvent but no inhibitor).
-
Incubate the plates at 37°C for a defined period (e.g., 18 hours) to allow for Spns2-mediated S1P export.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
Store the supernatant at -80°C until LC-MS/MS analysis.
-
Protocol 2: Spns2 Inhibition Assay in U-937 and THP-1 Cells
U-937 and THP-1 are human monocytic cell lines that can be used to study Spns2 inhibition, with THP-1 cells often differentiated into macrophages.
Materials:
-
U-937 cells (ATCC CRL-1593.2) or THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium
-
FBS, Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
This compound
-
Fatty acid-free BSA
-
S1P degradation inhibitors
Procedure:
-
Cell Culture and Differentiation (for THP-1 cells):
-
Culture U-937 or THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin in suspension.
-
To differentiate THP-1 monocytes into macrophages, seed the cells in culture plates and treat with PMA (e.g., 25-100 ng/mL) for 24-48 hours. Differentiated macrophages will become adherent.
-
After differentiation, wash the cells with PBS and replace the medium with fresh RPMI-1640 without PMA for a rest period (e.g., 24 hours).
-
-
Spns2 Inhibition Assay:
-
Follow the same procedure as described for HeLa cells (Protocol 1, step 2), using RPMI-1640 with 0.1% fatty acid-free BSA and S1P degradation inhibitors for preparing the inhibitor solutions.
-
-
Sample Collection:
-
Follow the same procedure as described for HeLa cells (Protocol 1, step 3).
-
Protocol 3: S1P Quantification by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of S1P from cell culture supernatant.
Materials:
-
Cell culture supernatant
-
Internal standard (IS) (e.g., C17-S1P or d7-S1P)
-
Methanol (B129727) (ice-cold)
-
Acetonitrile
-
Formic acid
-
C18 reversed-phase LC column
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a microcentrifuge tube, add a known volume of cell culture supernatant (e.g., 100 µL).
-
Add the internal standard.
-
Add 2-3 volumes of ice-cold methanol (e.g., 200-300 µL).
-
Vortex vigorously for 30-60 seconds to precipitate proteins.
-
Incubate on ice for 20 minutes to enhance precipitation.
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5-10 µL
-
A gradient elution from a lower to a higher percentage of Mobile Phase B is typically used to separate S1P from other components.
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor to product ion transitions for S1P (m/z 380.3 -> 264.3) and the internal standard should be monitored.
-
-
-
Data Analysis:
-
Quantify the amount of S1P in each sample by comparing the peak area ratio of S1P to the internal standard against a standard curve.
-
Plot the percentage of S1P inhibition against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
The protocols described in these application notes provide a robust framework for researchers to accurately measure the inhibitory activity of this compound on the Spns2 transporter. The cell-based assays coupled with the high sensitivity and specificity of LC-MS/MS analysis offer a reliable method to quantify the modulation of S1P export. This experimental approach is essential for the characterization of Spns2 inhibitors and for advancing our understanding of the role of the S1P/Spns2 signaling axis in health and disease.
References
- 1. SPNS2 Downregulation Induces EMT and Promotes Colorectal Cancer Metastasis via Activating AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Critical Role of Spns2, a Sphingosine-1-Phosphate Transporter, in Lung Cancer Cell Survival and Migration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SLB1122168 formic solubility issues and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with SLB1122168 formic. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
Q2: I am observing precipitation or phase separation when preparing my this compound solution. What should I do?
If you observe precipitation or phase separation, gentle heating and/or sonication can be used to help dissolve the compound. It is also crucial to use high-quality, newly opened solvents, as hygroscopic solvents like DMSO can significantly impact solubility.
Q3: What are some recommended solvent systems for dissolving this compound for in vitro and in vivo studies?
Several protocols have been established to achieve a concentration of at least 2.5 mg/mL (6.19 mM). The choice of solvent system will depend on the specific requirements of your experiment.
Q4: My experiment requires a solvent not listed in the standard protocols. How can I determine the solubility of this compound in a new solvent?
When working with a new solvent system, a systematic approach is recommended. Start with a small amount of this compound and gradually add the solvent while observing for dissolution. Sonication and gentle heating can be applied to assess if they aid solubility. For a more quantitative assessment, techniques like shake-flask solubility assays followed by HPLC analysis can be employed.
Q5: Are there general strategies to enhance the solubility of poorly soluble compounds like SLB1122168?
Yes, several formulation strategies are used to improve the solubility of APIs. These include:
-
Lipid-based formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can be effective for hydrophobic drugs.
-
Amorphous solid dispersions (ASDs): Converting a crystalline API to an amorphous form using a polymer carrier can enhance solubility.
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the API, which can improve the dissolution rate.
-
Co-crystallization: Combining the API with another crystalline compound can alter its physicochemical properties to improve solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Inadequate solvent volume or inappropriate solvent. | - Ensure you are using a recommended solvent system (see tables below).- Try gentle heating and/or sonication to aid dissolution.- For DMSO, ensure it is a new, unopened bottle as it is hygroscopic. |
| Precipitation occurs after initial dissolution | The solution is supersaturated or there has been a temperature change. | - Gently warm the solution while stirring.- If the problem persists, consider preparing a fresh solution at a slightly lower concentration. |
| Inconsistent results between experiments | Variability in solvent quality or preparation technique. | - Standardize the solvent preparation protocol.- Use high-purity, fresh solvents for each experiment. |
Experimental Protocols & Data
In Vitro Dissolution Protocols
For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions of this compound.
Stock Solution Preparation in DMSO:
| Parameter | Value | Notes |
| Solubility in DMSO | 100 mg/mL (247.79 mM) | Ultrasonic assistance is recommended. |
| Storage of Stock Solution | -80°C for 6 months-20°C for 1 month | Store in a sealed container, away from moisture. |
Note: Hygroscopic DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.
In Vivo Formulation Protocols
Below are established protocols for preparing this compound for in vivo administration, each achieving a solubility of ≥ 2.5 mg/mL (6.19 mM).
Protocol 1: PEG300/Tween-80/Saline Formulation
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Protocol 2: SBE-β-CD/Saline Formulation
| Component | Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
Protocol 3: Corn Oil Formulation
| Component | Percentage |
| DMSO | 10% |
| Corn Oil | 90% |
Visual Guides
General Troubleshooting Workflow for Solubility Issues
Caption: A flowchart for addressing solubility problems.
Decision Tree for Formulation Strategy
Caption: Selecting a suitable formulation strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpdft.com [rjpdft.com]
- 5. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
Technical Support Center: Improving the Oral Bioavailability of SLB1122168 Formic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the poor oral bioavailability of SLB1122168 formic acid, a Sphingosine-1-Phosphate (S1P) transporter (Spns2) inhibitor. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual aids to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is SLB1122168 and why is its oral bioavailability a concern?
A1: SLB1122168 is an inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spns2. It is a valuable research tool for studying the S1P signaling pathway. However, published literature indicates that SLB1122168 has poor oral bioavailability, which limits its in vivo efficacy when administered orally and necessitates the exploration of formulation strategies to enhance its absorption.[1]
Q2: What are the primary causes of poor oral bioavailability for a compound like SLB1122168?
A2: The primary reasons for low oral bioavailability are generally linked to poor aqueous solubility and/or low intestinal permeability.[2] Other contributing factors can include first-pass metabolism in the gut wall or liver, and efflux by transporters such as P-glycoprotein.[3][4] For SLB1122168, its chemical structure may contribute to low solubility in gastrointestinal fluids.
Q3: What are the most promising strategies to improve the oral bioavailability of this compound acid?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[5] For SLB1122168, promising approaches include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubilization and absorption.[6][7]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to increase its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area for dissolution.[8]
Q4: How can I assess the improvement in oral bioavailability of my SLB1122168 formulation?
A4: The improvement in oral bioavailability can be evaluated using a combination of in vitro and in vivo models.
-
In Vitro Permeability Assays: The Caco-2 cell permeability assay is a widely used model to predict human intestinal absorption.[9][10][11]
-
In Vivo Pharmacokinetic Studies: Animal models, such as rats or mice, are used to determine key pharmacokinetic parameters like AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) following oral administration of the formulation.[4][12]
Troubleshooting Guide
This guide provides a structured approach to address the challenge of low oral bioavailability of this compound acid.
Problem: Low in vivo efficacy of orally administered this compound acid.
Workflow for Troubleshooting:
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: SLB1122168 & SLF80821178 In Vivo Applications
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for in vivo experiments involving the Sphingosine-1-Phosphate (S1P) transporter Spns2 inhibitors, SLB1122168 and its analog, SLF80821178.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between SLB1122168 and SLF80821178?
A1: The primary difference lies in their oral bioavailability. SLB1122168 has been shown to have poor oral bioavailability[1]. SLF80821178 (also referred to as 11i) was developed from the benzoxazole (B165842) scaffold of SLB1122168 and is a potent, orally bioavailable Spns2 inhibitor[1][2][3].
Q2: I'm seeing "formic acid" mentioned in the synthesis of SLB1122168. Should I use it for in vivo formulation?
A2: No. The mention of formic acid in the literature is in the context of a chemical reaction during the synthesis of SLB1122168. It is not intended as a vehicle for in vivo administration. Using an appropriate, well-tolerated vehicle is crucial for your experiments.
Q3: What is the target of SLB1122168 and SLF80821178, and what is the expected pharmacodynamic effect?
A3: Both compounds are inhibitors of the Sphingosine-1-Phosphate (S1P) transporter Spns2[4][5][6]. Spns2 is responsible for exporting S1P from cells[7]. Inhibition of Spns2 leads to a decrease in circulating lymphocytes, which is a key pharmacodynamic marker of target engagement[2][8]. Administration of these inhibitors in mice has been shown to cause a significant reduction in lymphocyte counts, mimicking the phenotype of Spns2 knockout animals[2][3][8].
Q4: Are there any known off-target effects for these inhibitors?
A4: The provided information suggests a degree of selectivity. For instance, the prototype Spns2 inhibitor SLF1081851 showed at least a 15-fold selectivity for Spns2 over the sphingosine (B13886) kinases SphK1 and SphK2[8].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable decrease in lymphocyte counts after administration. | Insufficient dosage or poor bioavailability of the compound. | For SLB1122168, ensure intraperitoneal (i.p.) administration at an appropriate dose (e.g., 10 mg/kg)[4]. For oral administration, consider using the orally bioavailable analog SLF80821178[1][2]. Verify the formulation and administration technique. |
| High variability in plasma concentrations between animals. | Inconsistent administration or issues with the formulation. | Ensure accurate dosing and consistent administration technique. For oral gavage, ensure the compound is properly in solution or suspension and that the full dose is delivered. For i.p. injections, ensure the injection is truly intraperitoneal. |
| Unexpected toxicity or adverse effects in animal models. | The vehicle used for formulation may be causing toxicity. The compound itself may have dose-limiting toxicity. | Conduct a vehicle tolerability study. If the compound is suspected to be the cause, perform a dose-ranging study to determine the maximum tolerated dose (MTD). A previous inhibitor, SLF1081851, was reported to be toxic to mice at a 30 mg/kg dose[1]. |
Data Summary
Inhibitor Potency
| Compound | Target | IC50 | Assay System |
| SLB1122168 | Spns2 | 94 nM[4] | Spns2-mediated S1P release |
| SLF80821178 (11i) | Spns2 | 51 ± 3 nM[2] | S1P release in HeLa cells[2][5][6] |
| SLF1081851 | Spns2 | 1.93 ± 0.04 μM[2] | S1P release |
In Vivo Pharmacokinetic Parameters
| Compound | Species | Dose & Route | Tmax | Cmax | Half-life (t1/2) |
| SLB1122168 | Rat | 10 mg/kg, i.p. | 2 h | 4 μM | 8 h[4] |
| SLF80821178 (11i) | Mouse | 10 mg/kg, oral | 4 h | >0.5 μM (sustained for >8h)[2] | 2.4 h[5] |
Experimental Protocols
In Vivo Pharmacokinetic Study of SLF80821178 in Mice
This is a representative protocol based on the available literature. Researchers should adapt it to their specific experimental needs and institutional guidelines.
-
Animal Model: C57BL/6 mice.
-
Compound Preparation: Prepare a formulation of SLF80821178 suitable for oral gavage. A potential formulation could involve 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[5].
-
Administration: Administer a single 10 mg/kg oral dose of SLF80821178 to the mice[2].
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification: Quantify the plasma levels of SLF80821178 using a validated LC-MS/MS method[2].
-
Data Analysis: Plot the plasma concentration-time curve and calculate the key pharmacokinetic parameters such as Tmax, Cmax, and t1/2.
Visualizations
Spns2 Signaling Pathway
Caption: The Spns2 transporter exports S1P, which then activates S1P receptors.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for assessing the pharmacokinetics of an orally administered compound.
References
- 1. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of SLB1122168 formic
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of SLB1122168 formic for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target activity of this compound?
This compound is a potent inhibitor of Spinster homolog 2 (Spns2), a transporter protein responsible for the release of sphingosine-1-phosphate (S1P).[1][2][3] Its primary on-target effect is the inhibition of Spns2-mediated S1P release, leading to a dose-dependent decrease in circulating lymphocytes.[1][2]
Q2: Is there any information available on the off-target activity of this compound?
A structurally related, next-generation compound, SLF80821178, has been tested for selectivity. It was found to have no effect on S1P release from mouse red blood cells, a process mediated by the S1P transporter Mfsd2b, suggesting selectivity over this related transporter. It is important to note that at concentrations of 10 μM and above, SLF80821178 exhibited cytotoxicity.
Q3: What are the known adverse effects of targeting the S1P pathway with other modulators?
S1P receptor modulators (SRMs), such as fingolimod, can cause on-target adverse effects like transient bradycardia upon initiation of therapy. This is due to the engagement of S1P1 receptors on sinoatrial node cells. By inhibiting the upstream transporter Spns2, it is hypothesized that such direct cardiovascular effects can be minimized.
Troubleshooting Guides
Issue: Unexpected cardiovascular effects observed in in vivo models.
-
Possible Cause: Although designed to be more specific, high concentrations of this compound could potentially interact with S1P receptors or other cardiovascular targets.
-
Troubleshooting Steps:
-
Verify On-Target Activity: Confirm the expected dose-dependent decrease in circulating lymphocytes to ensure the compound is active.
-
Dose-Response Analysis: Perform a careful dose-response study to determine if the cardiovascular effects are observed only at high concentrations.
-
In Vitro Receptor Profiling: Screen this compound against a panel of S1P receptors (S1P1-5) to assess any direct agonist or antagonist activity.
-
Control Compound: Compare the effects with a known S1P receptor modulator to differentiate between Spns2 inhibition and direct receptor modulation.
-
Issue: Inconsistent results in lymphocyte count reduction.
-
Possible Cause: SLB1122168 is known to have poor oral bioavailability. Inconsistent administration or vehicle formulation can lead to variable exposure.
-
Troubleshooting Steps:
-
Review Administration Route: Intraperitoneal (i.p.) injection is the documented route of administration for achieving significant systemic exposure.
-
Vehicle Formulation: Ensure the compound is fully solubilized. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure plasma concentrations of SLB1122168 and correlate them with the observed pharmacodynamic effect on lymphocyte counts.
-
Issue: Evidence of cellular toxicity in in vitro assays.
-
Possible Cause: As observed with the related compound SLF80821178, cytotoxicity can occur at higher concentrations.
-
Troubleshooting Steps:
-
Determine IC50 for Cytotoxicity: Conduct a dose-response assay using a cell viability marker (e.g., MTT, CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your cell line.
-
Optimize Assay Concentration: Ensure that the concentrations used for studying Spns2 inhibition are well below the cytotoxic threshold.
-
Use Control Cells: Include a control cell line that does not express Spns2 to distinguish between on-target and off-target cytotoxic effects.
-
Quantitative Data Summary
| Compound | Target | IC50 | Bioavailability | Key Observation |
| This compound | Spns2 | 94 nM | Poor Oral | Potent Spns2 inhibitor. |
| SLF1081851 | Spns2 | 1.93 µM | - | Toxic to mice at 30 mg/kg. |
| SLF80821178 | Spns2 | 51 ± 3 nM | Orally Bioavailable (~30%) | Improved successor to SLB1122168; cytotoxic at ≥10 µM. |
Experimental Protocols
Protocol: Assessing Off-Target S1P Receptor Activity
This protocol outlines a method to evaluate whether this compound has any direct agonist or antagonist activity on S1P receptors.
-
Cell Culture:
-
Culture HEK293 or CHO cells stably overexpressing one of the human S1P receptors (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Maintain cells in appropriate media supplemented with serum and antibiotics.
-
-
Agonist Mode Assay (Calcium Mobilization):
-
Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and a known S1P receptor agonist (e.g., S1P) in a suitable assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity to detect intracellular calcium release.
-
Analyze the data to determine if this compound induces a calcium flux, indicative of agonist activity.
-
-
Antagonist Mode Assay:
-
Follow the same cell plating and dye loading procedure as in the agonist assay.
-
Pre-incubate the cells with serial dilutions of this compound for a specified period (e.g., 15-30 minutes).
-
Add a known S1P receptor agonist at a concentration that elicits a sub-maximal response (EC80).
-
Immediately measure the fluorescence intensity as described above.
-
Analyze the data to determine if pre-incubation with this compound inhibits the agonist-induced calcium flux, indicative of antagonist activity.
-
-
Data Analysis:
-
For agonist activity, plot the change in fluorescence against the log of the compound concentration to determine the EC50.
-
For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50.
-
Visualizations
References
optimizing SLB1122168 formic dosage for efficacy
Welcome to the technical support center for SLB1122168. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of SLB1122168 for maximal efficacy in your experiments. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SLB1122168?
A1: SLB1122168 is a potent inhibitor of Spinster homolog 2 (Spns2), a transporter protein responsible for the release of sphingosine-1-phosphate (S1P) from cells.[1] By inhibiting Spns2, SLB1122168 blocks the S1P gradient that is crucial for lymphocyte trafficking, particularly the egress of T-cells from lymph nodes. This disruption of lymphocyte movement results in a dose-dependent decrease in circulating lymphocytes.[1][2]
Q2: What is the recommended starting dose for in vivo experiments?
A2: A common starting dose for SLB1122168 in both mice and rats is 10 mg/kg, administered via intraperitoneal (i.p.) injection.[1] This dosage has been shown to cause a significant, dose-dependent reduction in circulating lymphocytes.[1] However, the optimal dose may vary depending on the specific animal model and experimental goals.
Q3: How should I dissolve the SLB1122168 formic acid salt?
A3: SLB1122168 is often supplied as a formic acid salt. For in vivo administration, a common vehicle is a mixture of 36.1% PEG400, 9.1% ethanol, 4.6% solutol, and 50% H₂O. It is crucial to ensure the compound is fully dissolved before administration.
Q4: What are the expected pharmacokinetic properties of SLB1122168?
A4: In rats, a 10 mg/kg intraperitoneal dose of SLB1122168 achieves a maximum plasma concentration (Cmax) of 4 µM at approximately 2 hours post-administration. The compound has a half-life of about 8 hours. It is important to note that SLB1122168 is not orally bioavailable.
Q5: What is the role of formic acid in the formulation, and are there any safety concerns?
A5: Formic acid is used to form a salt of SLB1122168, which can improve its solubility and stability. While the amount of formic acid in a prepared dose of SLB1122168 is very small, concentrated formic acid is corrosive and can cause skin and eye irritation, as well as respiratory issues if inhaled. Always handle the undiluted compound and formic acid in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide
Issue 1: Inconsistent or no reduction in lymphocyte count after SLB1122168 administration.
-
Possible Cause 1: Improper drug preparation.
-
Solution: Ensure the this compound acid salt is completely dissolved in the vehicle. Sonication may aid in dissolution. Prepare fresh solutions for each experiment to avoid degradation.
-
-
Possible Cause 2: Incorrect dosage or administration route.
-
Solution: Verify the calculated dose based on the animal's body weight. Ensure the intraperitoneal injection was administered correctly to avoid injection into other tissues. For initial experiments, a 10 mg/kg i.p. dose is recommended.
-
-
Possible Cause 3: Timing of blood collection.
-
Solution: The effect of SLB1122168 on lymphocyte counts is time-dependent. Blood samples should be collected between 6 to 16 hours after administration to observe the maximal effect.
-
Issue 2: Unexpected animal toxicity or adverse effects.
-
Possible Cause 1: Vehicle toxicity.
-
Solution: Run a control group of animals treated with the vehicle alone to assess for any adverse effects. If the vehicle is causing issues, consider alternative formulations.
-
-
Possible Cause 2: High dose of SLB1122168.
-
Solution: While 10 mg/kg is a common starting dose, it may be necessary to perform a dose-response study to determine the optimal dose with minimal toxicity for your specific model.
-
Quantitative Data Summary
Table 1: In Vitro and In Vivo Efficacy of SLB1122168
| Parameter | Value | Species/Cell Line | Reference |
| IC₅₀ (Spns2 Inhibition) | 94 nM | --- | |
| In Vivo Dose | 10 mg/kg (i.p.) | Mouse, Rat | |
| Effect | Dose-dependent decrease in circulating lymphocytes | Mouse, Rat |
Table 2: Pharmacokinetic Parameters of SLB1122168 in Rats (10 mg/kg, i.p.)
| Parameter | Value | Unit | Reference |
| Cmax | 4 | µM | |
| Tmax | 2 | hours | |
| Half-life (t₁/₂) | 8 | hours |
Experimental Protocols
Protocol 1: In Vivo Administration of SLB1122168
-
Animal Handling: Acclimatize animals to the housing conditions for at least one week prior to the experiment. All procedures should be approved by the institution's Animal Care and Use Committee.
-
Drug Preparation:
-
Weigh the required amount of this compound acid salt.
-
Prepare the vehicle solution: 36.1% PEG400, 9.1% ethanol, 4.6% solutol, and 50% H₂O.
-
Dissolve the SLB1122168 in the vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 2.5 mg/mL).
-
Ensure complete dissolution, using a sonicator if necessary.
-
-
Dosing:
-
Weigh each animal immediately before dosing to calculate the precise volume of the drug solution to be administered.
-
Administer the SLB1122168 solution via intraperitoneal (i.p.) injection.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Protocol 2: Circulating Lymphocyte Count Analysis
-
Blood Collection:
-
At a predetermined time point (e.g., 6-16 hours post-injection), collect a small volume of blood (approximately 20 µL) from each animal. The tail vein or saphenous vein are common collection sites.
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Lymphocyte Counting:
-
Use an automated hematology analyzer for accurate and rapid cell counting.
-
Alternatively, manual counting using a hemocytometer and a microscope can be performed after appropriate dilution and staining to differentiate lymphocytes from other white blood cells.
-
-
Data Analysis:
-
Calculate the absolute lymphocyte count for each animal.
-
Compare the lymphocyte counts between the SLB1122168-treated group and the vehicle-treated control group.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.
-
Visualizations
Caption: Mechanism of action of SLB1122168.
Caption: In vivo experimental workflow.
References
troubleshooting inconsistent results with SLB1122168 formic
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SLB1122168 formic, a potent and selective inhibitor of the mTOR (mechanistic target of rapamycin) signaling pathway. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making inhibitors like this compound valuable research tools.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to address common issues and ensure consistent, reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent inhibition of mTOR signaling with different batches of this compound. What could be the cause?
A1: Inconsistent results between batches can stem from several factors:
-
Compound Solubility: this compound is hydrophobic. Incomplete solubilization is a primary cause of variability. Ensure the compound is fully dissolved in a suitable organic solvent like DMSO before preparing your final dilutions in aqueous media.[4][5] Precipitation upon dilution into aqueous buffers is a common issue.[4][5]
-
Storage and Handling: Improper storage can lead to compound degradation. Store this compound as a desiccated powder at -20°C and as a stock solution in DMSO at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Variations in cell density, serum concentration, and passage number can alter the activation state of the mTOR pathway, leading to inconsistent inhibitor effects. Standardize these parameters across experiments.
Q2: My compound is precipitating when I dilute the DMSO stock into my cell culture medium. How can I resolve this?
A2: This is a common challenge with hydrophobic small molecules.[4][5] Here are several strategies to address precipitation upon dilution:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts.[4]
-
Use a Surfactant or Co-solvent: Adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween® 20) or a co-solvent like polyethylene (B3416737) glycol (PEG) to your aqueous buffer can help maintain solubility.[5]
-
Gentle Warming and Vortexing: When preparing working solutions, gentle warming (e.g., 37°C) and vigorous vortexing can aid dissolution.[5] However, confirm the heat stability of this compound first.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the final medium can sometimes improve solubility.[4][5]
Q3: I am not seeing the expected downstream inhibition of p70S6K or 4E-BP1 phosphorylation. What are the possible reasons?
A3: Lack of downstream inhibition can be due to several experimental factors:
-
Insufficient Compound Concentration or Incubation Time: The IC50 for this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration and a time-course experiment to find the optimal incubation period.[6]
-
Upstream Pathway Activation: Strong activation of the PI3K/Akt pathway by growth factors in serum can overcome the inhibitory effects of the compound.[7] Consider serum-starving your cells before treatment to reduce baseline pathway activation.[8]
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to mTOR inhibitors due to genetic mutations or activation of feedback loops.[3][9] For example, mTORC1 inhibition can sometimes lead to feedback activation of Akt signaling.[10]
-
Assay Sensitivity: Ensure your detection method (e.g., Western blot) is sensitive enough to detect subtle changes in phosphorylation. Use high-quality, validated phospho-specific antibodies.[11]
Q4: I am observing significant cell toxicity or off-target effects. How can I mitigate this?
A4: While this compound is designed for selectivity, off-target effects or cytotoxicity can occur, especially at high concentrations.
-
Confirm On-Target Effect: Use a rescue experiment or a secondary assay to confirm the observed phenotype is due to mTOR inhibition.
-
Dose-Response Analysis: Determine the lowest effective concentration that inhibits the target without causing widespread toxicity.
-
Control for Solvent Effects: Always include a vehicle control (e.g., DMSO at the same final concentration) to ensure the observed effects are not due to the solvent.[8]
-
Monitor for Known mTOR Inhibitor Side Effects: Be aware of class-specific side effects like mucositis or metabolic changes (e.g., hyperglycemia), which might indicate broader systemic effects in vivo.[12][13]
Troubleshooting Experimental Results
This section provides structured guidance for troubleshooting inconsistent experimental outcomes.
Table 1: Troubleshooting Inconsistent Inhibition Data
| Observation | Potential Cause | Recommended Action |
| High variability between replicates | Incomplete compound solubilization or precipitation. | Prepare fresh dilutions from stock for each experiment. Visually inspect for precipitates. Try sonication or gentle warming.[5] |
| Pipetting errors or uneven cell plating. | Calibrate pipettes regularly. Ensure even cell seeding and distribution in wells. | |
| No inhibition observed | Compound concentration too low. | Perform a dose-response curve starting from low nanomolar to micromolar concentrations.[6] |
| Compound degraded. | Use a fresh aliquot of the compound. Verify proper storage conditions. | |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours).[6] | |
| Inhibition is weaker than expected | High basal mTOR activity in cells. | Serum-starve cells for 16-24 hours before adding the inhibitor.[8] |
| Sub-optimal antibody performance in Western blot. | Validate primary and secondary antibodies. Use a positive control (e.g., cells treated with a known mTOR activator/inhibitor). | |
| Cell death observed at IC50 | Compound cytotoxicity. | Lower the concentration and increase incubation time. Ensure the final DMSO concentration is non-toxic (<0.5%). |
| Off-target effects. | Profile the compound against a kinase panel to check for off-target activity. |
Experimental Protocols
Protocol 1: Western Blot for mTORC1 Activity
This protocol details the steps to measure the phosphorylation status of key mTORC1 downstream targets, p70S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1).
-
Cell Culture and Treatment:
-
Plate cells (e.g., PC-3 or U87-MG) in 6-well plates and grow to 70-80% confluency.[8]
-
Starve cells in serum-free medium for 16-24 hours.[8]
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 2-4 hours.
-
Stimulate cells with a growth factor like 100 ng/mL EGF or 100 nM insulin (B600854) for 30 minutes to activate the mTOR pathway.[8]
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.[8]
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[8]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
A loading control (e.g., GAPDH or β-actin).[14]
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize bands using an ECL substrate and an imaging system.[8]
-
-
Analysis:
-
Quantify band intensity using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.[6]
-
Table 2: Recommended Antibody Dilutions
| Antibody | Supplier | Catalog # | Recommended Dilution |
| Phospho-p70S6K (Thr389) | Cell Signaling | 9234 | 1:1000 |
| p70S6K | Cell Signaling | 2708 | 1:1000 |
| Phospho-4E-BP1 (Thr37/46) | Cell Signaling | 2855 | 1:1000 |
| 4E-BP1 | Cell Signaling | 9644 | 1:1000 |
| GAPDH | Santa Cruz | sc-47724 | 1:5000 |
Visualizing Pathways and Workflows
mTOR Signaling Pathway
The diagram below illustrates the central role of mTOR in cell signaling, integrating signals from growth factors and nutrients to control key cellular processes like protein synthesis and cell growth. This compound inhibits the kinase activity of mTOR, preventing the phosphorylation of its downstream effectors.[2][7][15]
Caption: Simplified mTOR signaling pathway showing the point of inhibition by this compound.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical sequence of steps to diagnose and resolve variability in experimental data when using this compound.
Caption: A step-by-step workflow for troubleshooting inconsistent experimental results.
References
- 1. raybiotech.com [raybiotech.com]
- 2. origene.com [origene.com]
- 3. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
- 9. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR Inhibition: From Aging to Autism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. mTOR Signaling Pathway Luminex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Technical Support Center: SLB1122168 Formic Stock Solutions
This technical support guide provides detailed information on the preparation, storage, and long-term stability of SLB1122168 formic stock solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions and shelf-life for SLB1122168 stock solutions?
A1: For optimal stability, SLB1122168 stock solutions should be stored under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is crucial to store the solutions sealed and away from moisture. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: My SLB1122168 solution shows precipitation or phase separation upon preparation. What should I do?
A2: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid in the dissolution of the compound.[1] Ensure the solution is clear and homogenous before use.
Q3: I am using a formic acid-based solvent system for my experiments. How stable are formic acid solutions?
A3: Formic acid solutions, especially in organic solvents like methanol (B129727), can degrade over time. The formic acid content can decrease, which will alter the pH and properties of your solution. This degradation can happen relatively quickly, with a significant reduction in acid content possible within a few days at room temperature.[2][3][4] Therefore, it is strongly recommended to prepare formic acid-containing solutions fresh on the day of use.
Q4: Can I purchase pre-made formic acid in methanol solutions for my HPLC analysis?
A4: While such solutions are commercially available, it is advisable to prepare them fresh. Due to the known instability of formic acid in methanol, using pre-made solutions can introduce variability into your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results (e.g., changes in HPLC retention time, loss of compound activity) | Degradation of formic acid in the solvent, leading to a change in pH and solution properties. | Prepare all formic acid-containing solutions fresh before each experiment. |
| Degradation of SLB1122168 due to improper storage or multiple freeze-thaw cycles. | Aliquot stock solutions and store them at the recommended temperatures (-20°C for up to 1 month, -80°C for up to 6 months). Avoid repeated freezing and thawing. | |
| Precipitation in the stock solution upon thawing | The compound may have come out of solution at low temperatures. | Gently warm and/or sonicate the vial until the solution is clear. |
| Visible degradation of the stock solution (e.g., color change) | Potential chemical degradation of the compound or solvent. | Discard the stock solution and prepare a fresh one following the recommended protocol. |
Experimental Protocols
Preparation of SLB1122168 Stock Solutions
The following are protocols for preparing SLB1122168 stock solutions in different solvent systems. The choice of solvent will depend on the specific experimental requirements.
Protocol 1: DMSO-based Stock Solution
-
Solvent: 100% DMSO
-
Procedure:
-
Weigh the desired amount of SLB1122168 powder.
-
Add the appropriate volume of newly opened, hygroscopic DMSO to achieve the desired concentration (e.g., for 10 mM, add 0.2478 mL of DMSO to 1 mg of SLB1122168).
-
Use sonication to aid dissolution.
-
-
Solubility: ≥ 100 mg/mL (247.79 mM)
Protocol 2: Aqueous Formulation for In Vivo Studies
-
Solvents: DMSO, PEG300, Tween-80, Saline
-
Procedure (for a 1 mL working solution):
-
Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).
-
To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
-
Solubility: ≥ 2.5 mg/mL (6.19 mM)
Protocol 3: Alternative Aqueous Formulation with SBE-β-CD
-
Solvents: DMSO, 20% SBE-β-CD in Saline
-
Procedure:
-
Prepare a stock solution in DMSO.
-
Add 10% of the DMSO stock solution to 90% of a 20% SBE-β-CD in Saline solution.
-
-
Solubility: ≥ 2.5 mg/mL (6.19 mM)
Protocol 4: Oil-based Formulation
-
Solvents: DMSO, Corn Oil
-
Procedure:
-
Prepare a stock solution in DMSO.
-
Add 10% of the DMSO stock solution to 90% Corn Oil.
-
-
Solubility: ≥ 2.5 mg/mL (6.19 mM)
Data Summary
SLB1122168 Stock Solution Stability
| Storage Temperature | Shelf-Life | Key Considerations |
| -80°C | 6 months | Sealed storage, away from moisture. |
| -20°C | 1 month | Sealed storage, away from moisture. |
Visualizations
Experimental Workflow: Preparation and Storage of SLB1122168 Stock Solution
Caption: Workflow for preparing and storing SLB1122168 stock solutions.
Signaling Pathway: SLB1122168 Inhibition of Spns2
Caption: Inhibition of Spns2-mediated S1P transport by SLB1122168.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : A Case of Changing Solution pH. Formic Acid Stability in Solution (Methanol) [hplctips.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Stability of Formic Acid in Methanol Solutions and the Implications for Use in LC-MS Gradient Elution Analysis | Semantic Scholar [semanticscholar.org]
Technical Support Center: In Vivo Studies with Spns2 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the in vivo toxicity of Spinster homolog 2 (Spns2) inhibitors. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing a significant drop in lymphocyte counts in our mouse model treated with an Spns2 inhibitor. Is this expected, and at what point should we be concerned?
A1: Yes, a decrease in peripheral blood lymphocyte counts (lymphopenia) is an expected pharmacodynamic effect of Spns2 inhibition. Spns2 is a key transporter of sphingosine-1-phosphate (S1P), a signaling lipid that guides the egress of lymphocytes from lymphoid tissues.[1][2] By inhibiting Spns2, the S1P gradient is disrupted, leading to the sequestration of lymphocytes in these tissues.[3]
-
Expected Magnitude: Studies with Spns2 knockout mice show a reduction of approximately 50-55% in circulating lymphocytes.[4][5] Similarly, potent Spns2 inhibitors have been shown to induce a maximal lymphopenia of around 50%.[4][6] This is notably less than the ~90% reduction observed with broader S1P receptor modulators like fingolimod.[4][6]
-
When to be Concerned: While a ~50% reduction is a sign of target engagement, monitor the animals for signs of excessive immunosuppression, such as increased susceptibility to infections. If you observe a lymphocyte reduction significantly exceeding 60% or if it is accompanied by other adverse clinical signs, consider reducing the dose or frequency of administration.
Q2: What are the potential cardiovascular side effects of Spns2 inhibitors, and how can we monitor for them?
A2: A key advantage of Spns2 inhibitors is their potentially lower risk of cardiovascular side effects compared to S1P receptor modulators, which are known to cause bradycardia (a slow heart rate).[7] Spns2 inhibitors are not expected to directly impact cardiovascular function in the same way.[3] One study reported that the Spns2 inhibitor SLF80821178 did not induce bradycardia or compromise lung endothelial barrier function.[4][6]
However, as with any investigational compound, it is prudent to monitor cardiovascular parameters.
-
Monitoring:
-
Heart Rate and Blood Pressure: Can be monitored in conscious animals using telemetry implants for the most accurate, continuous data. Non-invasive tail-cuff systems are a less invasive alternative.
-
Cardiac Biomarkers: At the terminal endpoint, collect blood to measure serum levels of cardiac troponins (cTnI, cTnT) and natriuretic peptides (NT-proANP, NT-proBNP). Elevations in these markers can indicate myocardial injury.[8][9]
-
Histopathology: At necropsy, collect heart tissue for histopathological examination to look for any signs of cardiac damage, such as inflammation, fibrosis, or necrosis.[10]
-
Q3: We are aware that Spns2 knockout mice have hearing defects. Should we be concerned about ototoxicity with our Spns2 inhibitor?
A3: The concern is valid, as genetic deletion of Spns2 in mice leads to deafness.[11][12][13][14] However, preclinical studies with a potent Spns2 inhibitor (SLF80821178) showed that chronic administration to adult mice did not impair hearing acuity.[4][6] This suggests that pharmacological inhibition in a mature system may not replicate the developmental defects seen in knockout models.
-
Troubleshooting & Monitoring: If your research involves long-term dosing or if there are any concerns, you can assess auditory function using the Auditory Brainstem Response (ABR) test. This is a non-invasive electrophysiological assessment that measures the brain's response to sound.[11][15] If you observe hearing loss, it could be an off-target effect of your specific compound or an unexpected consequence of potent, long-term Spns2 inhibition.
Q4: Our in vivo results are highly variable between animals. How can we improve the consistency of our experiments?
A4: High variability is a common challenge in in vivo studies. Here are some troubleshooting steps:
-
Compound Formulation and Dosing:
-
Solubility: Ensure your Spns2 inhibitor is fully solubilized in the vehicle. Poor solubility can lead to inconsistent dosing. You may need to optimize your vehicle formulation.[16]
-
Dosing Accuracy: Use precise dosing techniques (e.g., calibrated pipettes for oral gavage, proper injection technique) and normalize the dose to the body weight of each animal on the day of dosing.[17]
-
-
Animal Handling:
-
Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the study begins.[17]
-
Stress: Minimize stress during handling and dosing, as stress can influence physiological parameters.
-
-
Biological Variability:
Q5: We are observing unexpected toxicity (e.g., weight loss, lethargy) at our intended therapeutic dose. What steps should we take?
A5: Unexpected toxicity can arise from on-target effects that are more pronounced than anticipated, or from off-target effects of the compound.
-
Dose-Response Study: If you haven't already, perform a dose-response study to determine the maximum tolerated dose (MTD). Reduce the dose of your current study to a level that is not associated with overt toxicity.[17]
-
Off-Target Effects:
-
Conduct in vitro screening of your compound against a panel of other transporters and receptors to assess its selectivity.[17]
-
Review the literature for known off-target liabilities of your compound's chemical class.
-
-
Blood-Brain Barrier (BBB) Integrity: Spns2 is known to play a role in maintaining the BBB.[18][19] While not a commonly reported toxicity for Spns2 inhibitors, a compromised BBB could lead to neurological signs. If you observe neurological symptoms, you may need to assess BBB permeability (e.g., using Evans blue dye).
Quantitative Data Summary
The primary, quantifiable in vivo effect of Spns2 inhibitors is a reduction in peripheral blood lymphocytes.
| Parameter | Vehicle Control | Spns2 Inhibitor | S1P Receptor Modulator (e.g., Fingolimod) | Reference |
| Peripheral Blood Lymphocyte Count | Normal | ~50-55% reduction from baseline | ~90% reduction from baseline | [4][5][6] |
| Heart Rate | Normal | No significant change expected | Potential for bradycardia (slow heart rate) | [4][6][7] |
| Hearing Function (Adult Mice) | Normal | No significant change expected with pharmacological inhibition | Not a primary reported side effect | [4][6] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Lymphopenia
Objective: To quantify the effect of an Spns2 inhibitor on peripheral blood lymphocyte counts in mice.
Methodology:
-
Animal Model: Use 8-10 week old C57BL/6 or BALB/c mice.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Spns2 inhibitor (low dose)
-
Group 3: Spns2 inhibitor (mid dose)
-
Group 4: Spns2 inhibitor (high dose)
-
-
Acclimatization: Acclimatize mice for at least one week prior to the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample (20-30 µL) from the tail vein or saphenous vein into an EDTA-coated tube.
-
Compound Administration: Administer the Spns2 inhibitor or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dose Blood Collection: Collect blood samples at specified time points post-administration (e.g., 4, 8, 24, and 48 hours).
-
Complete Blood Count (CBC) Analysis: Analyze blood samples using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Data Analysis: Calculate the percentage change in lymphocyte count from baseline for each animal. Compare the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
Protocol 2: General In Vivo Toxicity and Safety Assessment
Objective: To evaluate the general toxicity of an Spns2 inhibitor in a rodent model.
Methodology:
-
Animal Model: Use Sprague Dawley rats or C57BL/6 mice.
-
Study Design: Conduct a 14- or 28-day study with daily dosing. Include a vehicle control group and at least three dose levels of the Spns2 inhibitor.
-
Daily Monitoring:
-
Clinical Observations: Observe animals twice daily for any clinical signs of toxicity (e.g., changes in posture, activity, coat condition, signs of pain or distress).
-
Body Weight: Record body weight daily.
-
-
Weekly Monitoring:
-
Food and Water Consumption: Measure weekly to assess any effects on appetite.
-
-
Terminal Procedures:
-
Blood Collection: At the end of the study, collect blood via cardiac puncture for:
-
Necropsy and Organ Weights: Perform a full necropsy, and weigh major organs (liver, kidneys, spleen, heart, brain).
-
Histopathology: Preserve major organs in 10% neutral buffered formalin for histopathological examination by a qualified veterinary pathologist.
-
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Assessing Spns2-dependent S1P Transport as a Prospective Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversal of an existing hearing loss by gene activation in Spns2 mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversal of an existing hearing loss by gene activation in Spns2 mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Behavioral and electrophysiological assessment of hearing function in mice with deficient sound encoding at inner hair cell ribbon synapse [ediss.uni-goettingen.de]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Mfsd2a and Spns2 are essential for sphingosine-1-phosphate transport in the formation and maintenance of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mfsd2a and Spns2 are essential for sphingosine-1-phosphate transport in the formation and maintenance of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Potency Showdown: SLF80821178 Emerges as a Superior, Orally Bioavailable Spns2 Inhibitor Over SLB1122168 formic
In the landscape of sphingosine-1-phosphate (S1P) signaling research, the development of potent and specific inhibitors for the S1P transporter Spns2 is a critical endeavor. A comparative analysis of two such inhibitors, SLB1122168 formic and SLF80821178, reveals a clear advantage for the latter in terms of potency and pharmacokinetic properties. Experimental data demonstrates that SLF80821178, a derivative of SLB1122168's benzoxazole (B165842) scaffold, exhibits a nearly two-fold increase in inhibitory activity and possesses the significant advantage of being orally bioavailable.[1][2]
This guide provides a comprehensive comparison of the two molecules, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathway and experimental workflow. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research applications.
Potency and Pharmacokinetic Comparison
A summary of the key performance indicators for this compound and SLF80821178 is presented in the table below. The data highlights the superior in vitro potency and the crucial in vivo advantage of SLF80821178.
| Parameter | This compound | SLF80821178 | Reference |
| Target | Sphingosine-1-phosphate transporter 2 (Spns2) | Sphingosine-1-phosphate transporter 2 (Spns2) | [1][3] |
| IC50 | 94 ± 6 nM | 51 ± 3 nM | [1][2] |
| Oral Bioavailability | Not orally bioavailable | Orally bioavailable | [1] |
| In Vivo Effect | Reduces circulating lymphocytes upon intraperitoneal injection.[3] | Induces approximately 50% reduction in circulating lymphocytes in mice after oral administration.[1][2] |
Delving into the Experimental Details
The determination of the half-maximal inhibitory concentration (IC50) for both compounds was conducted using a robust cell-based assay that measures the release of S1P from HeLa cells engineered to express mouse Spns2.
Experimental Protocol: HeLa Cell S1P Release Assay
This protocol outlines the key steps involved in assessing the inhibitory activity of this compound and SLF80821178 on Spns2-mediated S1P release.
1. Cell Culture and Transfection:
-
HeLa cells are cultured in standard growth medium.
-
Cells are transfected with a plasmid DNA encoding for mouse Spns2.
2. Assay Preparation:
-
Transfected HeLa cells are seeded in 12-well plates and grown to near confluence.
-
To prevent the degradation of S1P, the growth medium is replaced with a serum-free release medium supplemented with S1P catabolism inhibitors: 1 mM 4-deoxypyridoxine, 2 mM NaF, and 0.2 mM Na3VO4.
-
The release medium also contains 0.2% fatty acid-free bovine serum albumin (BSA) to act as a carrier for the released S1P.
3. Inhibitor Treatment:
-
Varying concentrations of this compound or SLF80821178 are added to the release medium.
-
The cells are then incubated for 16-18 hours at 37°C.
4. S1P Quantification:
-
After incubation, the release medium is collected.
-
A deuterated S1P internal standard (d7-S1P) is added to each sample.
-
S1P bound to BSA is precipitated using trichloroacetic acid (TCA).
-
The S1P is then extracted from the protein pellet.
-
The extracted S1P levels are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
5. Data Analysis:
-
The concentration of S1P in the medium is inversely proportional to the inhibitory activity of the compound.
-
The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in S1P release compared to the control (no inhibitor), is calculated from the dose-response curve.
Visualizing the Molecular Interactions and Experimental Process
To further clarify the biological context and the experimental design, the following diagrams are provided.
Caption: S1P Signaling Pathway and Inhibition by this compound and SLF80821178.
Caption: Workflow for Determining IC50 of Spns2 Inhibitors.
References
A Comparative Guide to Spns2 Inhibitors: SLB1122168 formic, SLF1081851, and SLF80821178
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three prominent small molecule inhibitors of Spinster homolog 2 (Spns2), a critical transporter of the signaling lipid sphingosine-1-phosphate (S1P). The inhibition of Spns2-mediated S1P export is a promising therapeutic strategy for various autoimmune and inflammatory diseases. By preventing the release of S1P, these inhibitors can modulate lymphocyte trafficking and mitigate pathological immune responses.
This document outlines the in vitro potency, pharmacokinetic profiles, and in vivo efficacy of SLB1122168 formic, SLF1081851, and SLF80821178, supported by experimental data and detailed methodologies.
Data Presentation
In Vitro Potency of Spns2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) of the compared Spns2 inhibitors in a HeLa cell-based S1P release assay. Lower IC50 values are indicative of higher potency.
| Compound | IC50 (nM) | Reference |
| This compound | 94 | [1] |
| SLF1081851 | 1930 | [2][3][4] |
| SLF80821178 | 51 | [5] |
Pharmacokinetic Properties of Spns2 Inhibitors
This table outlines key pharmacokinetic parameters for the inhibitors, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles in rodents.
| Compound | Parameter | Value | Species | Dosing Route | Reference |
| SLB1122168 | Cmax | 4 µM | Rat | 10 mg/kg, i.p. | |
| T1/2 | 8 hours | Rat | 10 mg/kg, i.p. | ||
| Oral Bioavailability | Poor | Mouse | N/A | ||
| SLF1081851 | Cmax | ~5 µM | Rat | 20 mg/kg, i.p. | |
| T1/2 | >8 hours | Rat | 20 mg/kg, i.p. | ||
| SLF80821178 | Cmax | >0.5 µM (sustained >8h) | Mouse | 10 mg/kg, p.o. | |
| Oral Bioavailability | Orally Bioavailable | Mouse | N/A |
In Vivo Efficacy of Spns2 Inhibitors
The primary pharmacodynamic marker for Spns2 inhibition is a reduction in circulating lymphocytes. This table presents the observed effects of the inhibitors on lymphocyte counts in rodents.
| Compound | Effect on Circulating Lymphocytes | Species | Dosing | Reference |
| SLB1122168 | Dose-dependent decrease | Mouse & Rat | i.p. | |
| SLF1081851 | Significant decrease | Mouse & Rat | i.p. | |
| SLF80821178 | ~50% reduction | Mouse | i.p. & p.o. |
Experimental Protocols
HeLa Cell S1P Release Assay
This assay quantifies the ability of a compound to inhibit the release of S1P from HeLa cells engineered to overexpress Spns2.
Methodology:
-
Cell Culture and Transfection: HeLa cells are cultured in standard growth medium and transfected with a plasmid encoding for mouse or human Spns2. Stable cell lines are often generated by selecting for antibiotic resistance.
-
Inhibitor Treatment: Near-confluent cells are washed and incubated with serum-free medium containing the test compound at various concentrations. To prevent the degradation of S1P, the medium is supplemented with inhibitors of S1P lyase (e.g., 4-deoxypyridoxine) and lipid phosphatases (e.g., sodium fluoride (B91410) and sodium orthovanadate).
-
S1P Collection: After an incubation period (typically 16-18 hours), the extracellular medium is collected.
-
S1P Quantification: The amount of S1P in the collected medium is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The concentration of S1P is inversely proportional to the inhibitory activity of the test compound.
Measurement of Circulating Lymphocytes in Mice
This protocol details the procedure for quantifying the number of lymphocytes in the peripheral blood of mice following treatment with an Spns2 inhibitor.
Methodology:
-
Animal Dosing: Mice are administered the test compound via the desired route (e.g., intraperitoneal injection or oral gavage) at various doses.
-
Blood Collection: At specified time points post-administration, blood samples are collected from the mice, typically via retro-orbital or submandibular bleeding, into tubes containing an anticoagulant (e.g., EDTA).
-
Lymphocyte Counting: The number of lymphocytes in the whole blood is determined using an automated hematology analyzer.
-
Data Analysis: The change in lymphocyte count is calculated relative to vehicle-treated control animals to determine the extent of lymphopenia induced by the inhibitor.
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to SLB1122168 Formic and Other Sphingosine-1-Phosphate Transporter 2 (Spns2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of SLB1122168 formic as a specific inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spns2. Through objective comparisons with other known Spns2 inhibitors, supported by experimental data, this document aims to inform research and development decisions in the fields of immunology, oncology, and beyond.
Introduction to Spns2 Inhibition
Spinster homolog 2 (Spns2) is a crucial transporter protein responsible for the export of sphingosine-1-phosphate (S1P) from cells.[1][2] This process is vital for establishing the S1P gradient necessary for lymphocyte trafficking, vascular development, and immune responses.[1][3] Targeting Spns2 offers a promising therapeutic strategy for various conditions, including autoimmune diseases, cancer, and inflammatory disorders, by modulating extracellular S1P levels.[1] Unlike S1P receptor modulators, which can have on-target cardiovascular effects, Spns2 inhibitors act upstream in the S1P signaling pathway, potentially offering a safer therapeutic window.[4]
This compound has emerged as a potent and specific inhibitor of Spns2-mediated S1P release.[5] This guide will compare its performance against other notable Spns2 inhibitors, including SLF1081851, SLF80821178, and the imidazole-based inhibitor 7b.
Comparative Performance of Spns2 Inhibitors
The following tables summarize the key performance indicators of this compound and its alternatives based on available experimental data.
In Vitro Potency
| Compound | Chemical Scaffold | IC50 (S1P Release Inhibition) | Cell Line |
| This compound (33p) | 2-Aminobenzoxazole | 94 nM[5][6][7][8] | HeLa |
| SLF1081851 (16d) | Oxadiazole-propylamine | 1.93 µM[2][6][8][9] | HeLa |
| SLF80821178 (11i) | Phenyl urea-piperazine | 51 ± 3 nM[6][7][8][10][11] | HeLa |
| 7b | Imidazole | 1.4 ± 0.3 µM[4] | HeLa |
In Vivo Activity and Pharmacokinetics
| Compound | Administration Route | Dose | Key In Vivo Effect | Bioavailability |
| SLB1122168 (33p) | Intraperitoneal (i.p.) | 10 mg/kg | Dose-dependent decrease in circulating lymphocytes.[5][6] | Not reported |
| SLF1081851 (16d) | Intraperitoneal (i.p.) | Not specified | Significant decrease in circulating lymphocyte counts.[2][6][9] | Not reported |
| SLF80821178 (11i) | Oral | 3, 10, 30 mg/kg | ~50% reduction in circulating lymphocytes, similar to Spns2 null mice.[7][8][10][11] | Orally bioavailable.[10] |
Signaling Pathway and Mechanism of Action
Spns2 facilitates the transport of S1P from intracellular to extracellular space, a critical step in maintaining the S1P gradient that governs lymphocyte egress from lymphoid organs. Spns2 inhibitors block this transport, thereby reducing the extracellular S1P concentration and preventing lymphocyte migration.
Caption: Mechanism of Spns2-mediated S1P export and its inhibition by this compound.
Experimental Protocols
Cell-Based S1P Export Assay for Spns2 Inhibitor Screening
This protocol outlines the procedure for determining the in vitro potency (IC50) of Spns2 inhibitors.
1. Cell Seeding:
-
Seed HeLa cells transiently or stably expressing Spns2 in a 24-well plate at a density of 2 x 10^5 cells/well.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
2. Compound Incubation:
-
Wash the cells with serum-free media.
-
Add fresh serum-free media containing the test compounds (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO at <0.5%).
-
Incubate for 30 minutes at 37°C.[12]
3. S1P Export:
-
Add sphingosine (the precursor for S1P) to a final concentration of 1 µM to each well.[12]
-
To maximize S1P release, phosphatase and S1P lyase inhibitors can be added to the media to prevent S1P catabolism. Fatty acid-free BSA can also be included to act as a chaperone for the exported S1P.[13]
-
Incubate for 2-4 hours at 37°C to allow for S1P synthesis and export.[12]
4. Sample Collection and Quantification:
-
Carefully collect the supernatant from each well.
-
Analyze the S1P concentration in the supernatant using a validated LC-MS/MS method or a commercially available S1P ELISA kit.[12]
5. Data Analysis:
-
Determine the IC50 of the test compounds by plotting the percent inhibition of S1P export against the compound concentration.
Caption: Workflow for the in vitro S1P export assay.
In Vivo Lymphocyte Quantification
This protocol describes the general procedure for assessing the in vivo efficacy of Spns2 inhibitors by measuring circulating lymphocyte counts in mice.
1. Animal Dosing:
-
Administer the Spns2 inhibitor (e.g., this compound) to mice via the desired route (e.g., intraperitoneal injection or oral gavage) at various doses.
-
Include a vehicle control group.
2. Blood Collection:
-
At specified time points post-administration, collect blood samples from the mice.
3. Lymphocyte Counting:
-
Treat blood samples with a red blood cell lysis solution.
-
Analyze the remaining white blood cells using a flow cytometer to determine the absolute lymphocyte count.
4. Data Analysis:
-
Compare the lymphocyte counts between the treated and vehicle control groups to determine the dose-dependent effect of the inhibitor. A reduction in circulating lymphocytes is a pharmacodynamic marker of Spns2 inhibition.[6][7]
Conclusion
This compound is a potent and specific inhibitor of the S1P transporter Spns2, demonstrating significant in vitro and in vivo activity. Its potency is comparable to, and in some cases surpasses, that of other reported Spns2 inhibitors. The development of orally bioavailable analogs like SLF80821178 highlights the therapeutic potential of this chemical scaffold. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the utility of this compound and other Spns2 inhibitors in various disease models. The targeted inhibition of Spns2 represents a promising upstream approach to modulate S1P signaling, potentially offering a safer alternative to direct S1P receptor modulation.
References
- 1. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uniprot.org [uniprot.org]
- 4. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
SLB1122168 Formic Acid: A Comparative Analysis of Transporter Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
SLB1122168 formic acid is a potent and selective inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster homolog 2 (Spns2). This guide provides a comparative overview of its known cross-reactivity with other transporters, supported by available experimental data. Understanding the selectivity profile of a compound is critical for assessing its potential for off-target effects and ensuring a clear interpretation of experimental results.
Executive Summary
Comparative Transporter Activity
The following table summarizes the known inhibitory activity of this compound acid against its primary target and other transporters.
| Transporter | Family | Substrate(s) | This compound Acid Activity |
| Spns2 | Major Facilitator Superfamily (MFS) | Sphingosine-1-Phosphate (S1P) | IC50 = 94 nM |
| Mfsd2b | Major Facilitator Superfamily (MFS) | Sphingosine-1-Phosphate (S1P) | No significant activity at 10 µM |
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Methodologies
The determination of the inhibitory activity of SLB1122168 against Spns2 and Mfsd2b is based on cell-based S1P export assays.
Spns2 Inhibition Assay
A common method to assess Spns2 inhibition involves the use of cells overexpressing Spns2. These cells are incubated with a precursor of S1P, such as sphingosine. In the presence of an inhibitor like SLB1122168, the export of newly synthesized S1P into the extracellular medium is measured, typically by liquid chromatography-mass spectrometry (LC-MS). The reduction in exported S1P in the presence of the inhibitor allows for the calculation of an IC50 value.
Mfsd2b Inhibition Assay (Red Blood Cell Lysis Assay)
The selectivity of SLB1122168 against Mfsd2b, the primary S1P transporter in red blood cells, can be assessed by measuring S1P release from isolated erythrocytes. Murine red blood cells are incubated with the test compound, and the amount of S1P released into the supernatant is quantified. The lack of inhibition of S1P release at a high concentration (10 µM) indicates the selectivity of SLB1122168 for Spns2 over Mfsd2b.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the S1P signaling pathway targeted by SLB1122168 and a typical experimental workflow for assessing transporter cross-reactivity.
Caption: S1P signaling pathway and the inhibitory action of SLB1122168 on the Spns2 transporter.
Caption: General experimental workflow for assessing transporter inhibition.
Conclusion
This compound acid is a highly potent and selective inhibitor of the Spns2 transporter, with no significant inhibitory activity observed against the related S1P transporter Mfsd2b at a concentration of 10 µM. This high degree of selectivity is a desirable characteristic for a chemical probe or therapeutic candidate, as it minimizes the potential for confounding off-target effects. However, to fully characterize its safety and specificity profile, further studies assessing the cross-reactivity of this compound acid against a broader panel of clinically relevant drug transporters are warranted. Researchers utilizing this compound should be aware of the current limitations in publicly available cross-reactivity data.
A Comparative Guide to Sphingolipid Modulation: SLB1122168 vs. Fingolimod
For Researchers, Scientists, and Drug Development Professionals
The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of lymphocyte trafficking and has emerged as a key target for immunomodulatory therapies. Fingolimod (B1672674) (FTY720), the first-in-class oral S1P receptor modulator, has established the therapeutic potential of this pathway in autoimmune diseases such as multiple sclerosis. More recently, novel agents targeting upstream components of the S1P cascade, such as SLB1122168, have been developed. This guide provides a detailed comparison of the mechanisms of action of SLB1122168 and fingolimod, supported by available experimental data, to inform research and drug development efforts.
Mechanism of Action: A Tale of Two Targets
While both SLB1122168 and fingolimod ultimately lead to the sequestration of lymphocytes within secondary lymphoid organs, they achieve this effect through distinct molecular mechanisms. Fingolimod acts directly on S1P receptors, whereas SLB1122168 targets the transport of S1P, a step upstream of receptor engagement.
Fingolimod: The S1P Receptor Modulator
Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases to its active form, fingolimod-phosphate.[1][2] This active metabolite is a structural analog of S1P and acts as a potent modulator of S1P receptors.[2][3] Fingolimod-phosphate binds with high affinity to four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[4]
The primary immunomodulatory effect of fingolimod is mediated through its action on the S1P1 receptor on lymphocytes. Upon binding, fingolimod-phosphate initially acts as an agonist, but subsequently leads to the internalization and degradation of the S1P1 receptor. This functional antagonism renders lymphocytes unresponsive to the S1P gradient that is necessary for their egress from lymph nodes. Consequently, lymphocytes are sequestered in the lymph nodes, leading to a reduction in circulating lymphocytes and limiting their infiltration into tissues like the central nervous system (CNS).
SLB1122168: The Spns2 Transporter Inhibitor
SLB1122168 represents a newer class of S1P pathway modulators that act further upstream. It is a potent inhibitor of Spinster homolog 2 (Spns2), a transporter protein responsible for the release of S1P from cells. By blocking Spns2, SLB1122168 is thought to disrupt the formation of the extracellular S1P gradient that is essential for guiding lymphocyte egress from secondary lymphoid organs. This inhibition of S1P transport is hypothesized to produce a similar immunomodulatory outcome as S1P receptor modulation—a reduction in circulating lymphocytes—but with the potential for an improved safety profile, particularly concerning the cardiovascular side effects associated with direct S1P receptor modulation.
Comparative Data
The following tables summarize key quantitative data for SLB1122168 and fingolimod based on available preclinical and clinical studies. It is important to note that these data are not from head-to-head comparative studies.
Table 1: In Vitro Potency
| Compound | Target | Assay | IC50 |
| SLB1122168 | Spns2-mediated S1P release | HeLa cells | 94 nM |
| Fingolimod-P | S1P1 Receptor | GTPγS binding | EC50 = 0.3 nM |
Table 2: In Vivo Effects on Lymphocyte Counts
| Compound | Species | Dose | Effect on Circulating Lymphocytes | Reference |
| SLB1122168 (derivative SLF80821178) | Mouse | 10 mg/kg (oral) | ~50% reduction | |
| Fingolimod | Human | 0.5 mg/day | ~70% reduction |
Experimental Protocols
Protocol for Spns2 Inhibition Assay
A common method to assess the inhibitory activity of compounds like SLB1122168 on Spns2 is a cell-based S1P export assay.
-
Cell Culture: HeLa cells are transfected to express the Spns2 transporter. These cells are then seeded in 24-well plates.
-
Compound Incubation: The cells are washed with serum-free media and then incubated with various concentrations of the test compound (e.g., SLB1122168) for 30 minutes at 37°C. A vehicle control (e.g., DMSO) is also included.
-
S1P Export Stimulation: Sphingosine, the precursor to S1P, is added to the wells to stimulate S1P synthesis and subsequent export. The cells are incubated for an additional 2-4 hours at 37°C.
-
Sample Collection and Analysis: The cell culture supernatant is collected, and the concentration of exported S1P is quantified using a sensitive method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition of S1P export is plotted against the compound concentration to determine the IC50 value.
Protocol for S1P Receptor Modulation Assay (Functional Antagonism)
The functional antagonism of S1P receptor modulators like fingolimod can be assessed by measuring receptor internalization.
-
Cell Culture: Chinese hamster ovary (CHO) cells overexpressing a tagged S1P1 receptor (e.g., Myc-tagged S1P1) are used.
-
Compound Treatment: The cells are stimulated with either S1P, the test compound (e.g., fingolimod), or a vehicle control for a defined period (e.g., 3 hours).
-
Receptor Detection: An in situ ELISA is performed to detect the amount of tagged S1P1 receptor remaining on the cell surface.
-
Data Analysis: The reduction in cell surface S1P1 receptor expression following treatment with the compound is quantified and compared to the control to determine the extent of receptor internalization and functional antagonism.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways targeted by fingolimod and SLB1122168.
Caption: Fingolimod's mechanism of action.
References
- 1. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
A Comparative Guide to Spns2 Inhibitors: SLB1122168 formic vs. SLF1081851
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent inhibitors of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2): SLB1122168 formic and SLF1081851. This analysis is based on available experimental data to assist in the selection of the appropriate compound for research applications.
Executive Summary
Both this compound and SLF1081851 are valuable research tools for investigating the role of Spns2 in various physiological processes, including immune cell trafficking. Structure-activity relationship studies on SLF1081851, a first-generation Spns2 inhibitor, led to the development of SLB1122168, a more potent second-generation inhibitor.[1][2] While this compound demonstrates significantly greater in vitro potency, considerations such as oral bioavailability and potential toxicity are crucial for in vivo study design.
Data Presentation
The following tables summarize the key quantitative data for this compound and SLF1081851.
Table 1: In Vitro Efficacy
| Compound | Target | Assay | IC50 |
| This compound | Spns2-mediated S1P release | S1P release assay in HeLa cells | 94 nM[3][4] |
| SLF1081851 | Spns2-mediated S1P release | S1P release assay in HeLa cells | 1.93 µM[1][5][6][7] |
Table 2: In Vivo Activity and Pharmacokinetics
| Compound | Administration | Dose | Effect | Pharmacokinetic Profile |
| SLB1122168 | Intraperitoneal (i.p.), once | 10 mg/kg | Dose-dependent decrease in circulating lymphocytes in rats. | In rats, Cmax of 4 µM at 2h, with levels ≥1 µM for 24h and a half-life of 8h.[3][4] Poor oral bioavailability.[2][8] |
| SLF1081851 | Intraperitoneal (i.p.) | 20 mg/kg | Significantly decreased circulating lymphocyte count and plasma S1P concentration in mice.[5][6] | In rats, Cmax of 5 µM at 2h, with levels ≥ 2 µM for at least 24h and a half-life over 8h.[5] Toxic to mice at a dose of 30 mg/kg.[2][8] |
Signaling Pathway and Mechanism of Action
Both SLB1122168 and SLF1081851 function by inhibiting the Spns2 transporter. Spns2 is responsible for the transport of S1P, a critical signaling lipid, out of cells.[1][9] This extracellular S1P then binds to S1P receptors on other cells, influencing processes like lymphocyte egress from lymphoid tissues.[1][9] By blocking Spns2, these inhibitors reduce extracellular S1P levels, thereby modulating immune responses, which is observed as lymphopenia (a decrease in circulating lymphocytes).[1][5]
Experimental Protocols
In Vitro Spns2 Inhibition Assay (S1P Release Assay)
This protocol is a generalized procedure based on the methodologies described in the cited literature.
-
Cell Culture: HeLa cells are transfected with a plasmid encoding for Spns2.
-
Compound Preparation: this compound and SLF1081851 are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are prepared to achieve a range of final concentrations.
-
Treatment: The transfected HeLa cells are incubated with varying concentrations of the inhibitor compounds (e.g., 0-10 µM for SLB1122168 and 0-30 µM for SLF1081851) for a defined period (e.g., 18-20 hours).[5]
-
S1P Quantification: The concentration of S1P released into the cell culture medium is quantified using a suitable method, such as mass spectrometry.
-
Data Analysis: The percentage of S1P release inhibition is calculated for each concentration relative to a vehicle control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Lymphopenia Assay
This protocol is a generalized procedure based on the methodologies described in the cited literature.
-
Animal Model: Use appropriate rodent models (e.g., mice or rats).
-
Compound Administration: Administer SLB1122168 (e.g., 10 mg/kg) or SLF1081851 (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection.[3][4][5] A vehicle control group should be included.
-
Blood Collection: Collect blood samples at various time points post-injection (e.g., 0, 2, 4, 8, 24 hours).
-
Lymphocyte Counting: Perform a complete blood count (CBC) to determine the number of circulating lymphocytes.
-
Data Analysis: Compare the lymphocyte counts in the treated groups to the vehicle control group to determine the extent and duration of lymphopenia.
Conclusion
This compound is a significantly more potent inhibitor of Spns2-mediated S1P release in vitro compared to SLF1081851. Both compounds have demonstrated in vivo efficacy in reducing circulating lymphocytes, a hallmark of Spns2 inhibition. However, the poor oral bioavailability of SLB1122168 and the potential for toxicity with SLF1081851 at higher doses are important considerations for experimental design. The choice between these two inhibitors will depend on the specific requirements of the research, including the desired potency, route of administration, and duration of the study. Further investigation into the oral bioavailability and toxicity profiles of these and newer generation Spns2 inhibitors is warranted. A newer compound, SLF80821178, has been developed with improved potency over SLB1122168 and oral bioavailability.[2][8][10]
References
- 1. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. SLF1081851 | Spns2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Spns2 Target Engagement of SLB1122168 formic: A Comparative Guide
This guide provides an objective comparison of SLB1122168 formic's performance in engaging its target, Spinster homolog 2 (Spns2), with other alternative inhibitors. Experimental data and detailed protocols are presented to support the findings, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating Spns2-targeted compounds.
Introduction to Spns2 and S1P Signaling
Spinster homolog 2 (Spns2) is a transmembrane protein belonging to the major facilitator superfamily of transporters.[1][2] Its primary function is to export the signaling lipid sphingosine-1-phosphate (S1P) from cells into the extracellular environment, particularly the lymph.[2][3][4] This export process is critical for establishing an S1P gradient, which plays a pivotal role in regulating numerous physiological processes, most notably the trafficking and egress of lymphocytes from secondary lymphoid organs. Dysregulation of S1P signaling is implicated in various autoimmune diseases, inflammatory disorders, and cancer, making Spns2 a compelling therapeutic target. By inhibiting Spns2, the extracellular S1P gradient is disrupted, leading to the sequestration of lymphocytes within lymph nodes and subsequent immunosuppression.
This compound is a potent inhibitor of Spns2-mediated S1P release. Its action prevents S1P from being exported, thereby modulating the S1P signaling pathway. This mechanism of action offers a therapeutic strategy distinct from S1P receptor modulators (SRMs), which act downstream on the S1P receptors themselves.
Comparative Analysis of Spns2 Inhibitors
This compound demonstrates high potency in inhibiting Spns2. A comparison with other known Spns2 inhibitors reveals its position within the current landscape of research compounds. The inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the Spns2-mediated S1P release by 50%.
| Compound | IC50 (nM) | Key Characteristics |
| SLB1122168 | 94 | A potent second-generation Spns2 inhibitor with a benzoxazole (B165842) scaffold. |
| SLF80821178 (11i) | 51 ± 3 | A highly potent, orally bioavailable inhibitor. |
| SLF1081851 (16d) | 1930 | The first-generation prototype Spns2 inhibitor. |
| SLF80721166 | 1400 | An early prototype inhibitor. |
| Compound 7b | 1400 | An inhibitor with an imidazole (B134444) scaffold. |
Experimental Methodologies
The confirmation of Spns2 target engagement by inhibitors like this compound relies on specific in vitro and in vivo assays.
In Vitro S1P Export Assay
This cell-based assay is the primary method for determining the potency (IC50) of Spns2 inhibitors.
Protocol:
-
Cell Line and Transfection: HeLa cells, which do not endogenously release detectable levels of S1P, are commonly used. These cells are transfected with a plasmid DNA encoding for human or mouse Spns2.
-
Cell Culture and Treatment: The Spns2-expressing HeLa cells are cultured until they reach near confluence. To maximize S1P release, the cells are treated with inhibitors of S1P-degrading enzymes, such as S1P lyase and lipid phosphatases.
-
Inhibitor Incubation: The cells are then incubated with varying concentrations of the test compound (e.g., this compound). A control group with no inhibitor is included.
-
S1P Quantification: After incubation, the extracellular medium is collected. The lipids, including S1P, are extracted from the media.
-
LC-MS/MS Analysis: The concentration of S1P in the extracted samples is quantified using a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A deuterated S1P internal standard (d7-S1P) is typically used for accurate quantification.
-
Data Analysis: The percentage of S1P transport inhibition is calculated relative to the control group. The IC50 value is then determined by plotting the inhibition percentage against the inhibitor concentration.
In Vivo Lymphopenia Assay
This in vivo assay provides a pharmacodynamic marker of Spns2 target engagement. Inhibition of Spns2 is expected to reduce the egress of lymphocytes from lymphoid tissues, leading to a decrease in circulating lymphocyte counts (lymphopenia).
Protocol:
-
Animal Model: Rodents, such as mice or rats, are used for this assay.
-
Compound Administration: The test inhibitor (e.g., SLB1122168) is administered to the animals, typically via intraperitoneal (i.p.) injection or oral gavage (p.o.). A vehicle control group is also included.
-
Blood Collection: Blood samples are collected at specific time points following administration (e.g., 4 or 24 hours post-dose).
-
Lymphocyte Counting: Absolute lymphocyte counts (ALCs) in the peripheral blood are determined using an automated cell counter or other standard hematological techniques.
-
Data Analysis: The reduction in circulating lymphocytes in the treated group is compared to the vehicle control group. A significant, dose-dependent decrease in lymphocytes serves as evidence of in vivo Spns2 target engagement. For instance, administration of SLB1122168 at 10 mg/kg via i.p. injection resulted in a dose-dependent decrease in circulating lymphocytes.
Visualizing Pathways and Workflows
Diagrams created using Graphviz DOT language help to illustrate the complex signaling pathways and experimental processes.
Caption: S1P signaling pathway and point of inhibition.
Caption: Workflow for the in vitro S1P export assay.
References
- 1. The Role of Sphingosine-1-phosphate Transporter Spns2 in Immune System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Spns2 SPNS lysolipid transporter 2, sphingosine-1-phosphate [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
A New Wave in S1P Pathway Modulation: Advantages of SLB1122168 formic Over First-Generation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of numerous physiological processes, most notably immune cell trafficking. Its therapeutic targeting has led to the development of first-generation S1P receptor modulators, such as fingolimod, which have been instrumental in the management of autoimmune diseases like multiple sclerosis. However, these first-generation inhibitors are associated with a range of on-target adverse effects due to their broad activity on various S1P receptor subtypes.
A novel approach to modulating the S1P pathway has emerged with the development of inhibitors targeting the S1P transporter, Spns2. SLB1122168 formic represents a potent and specific inhibitor of Spns2-mediated S1P release. This guide provides a comparative analysis of this compound and first-generation S1P receptor modulators, highlighting the key advantages of this next-generation therapeutic strategy, supported by available experimental data.
Mechanism of Action: A Tale of Two Targets
First-generation S1P pathway modulators, like fingolimod, act as functional antagonists of the S1P1 receptor on lymphocytes.[1] This leads to the internalization and degradation of the receptor, preventing lymphocytes from egressing from lymph nodes and thereby reducing their numbers in peripheral circulation.[2][3] While effective, this mechanism is not specific to S1P1 and can affect other S1P receptors, leading to potential side effects.
In contrast, this compound targets Spns2, a transporter responsible for the release of S1P from cells into the extracellular environment. By inhibiting Spns2, this compound effectively reduces the available S1P that can bind to its receptors on lymphocytes, thus achieving a similar outcome of lymphocyte sequestration in the lymph nodes. This upstream intervention offers a more targeted approach to modulating the S1P pathway.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the first-generation S1P receptor modulator, fingolimod.
Table 1: In Vitro Potency
| Compound | Target | Assay | IC50 / EC50 |
| This compound | Spns2 | S1P Release Assay | 94 nM[4] |
| Fingolimod (phosphorylated) | S1P1, S1P3, S1P4, S1P5 | Receptor Binding/Activation Assays | ~0.3 - 3.1 nM[2] |
Table 2: In Vivo Efficacy (Lymphocyte Reduction)
| Compound | Species | Dose | Effect on Circulating Lymphocytes |
| This compound | Mice, Rats | 10 mg/kg (i.p.) | Dose-dependent decrease[4] |
| Fingolimod | Humans | 0.5 mg/day (oral) | ~73% mean decrease from baseline[5] |
Key Advantages of this compound
The primary advantage of targeting Spns2 with this compound lies in its potential for an improved safety profile compared to first-generation S1P receptor modulators.
-
Target Specificity: By inhibiting the transporter protein Spns2, this compound offers a more refined mechanism of action. This avoids the broad engagement of multiple S1P receptor subtypes, which is a hallmark of first-generation inhibitors like fingolimod.[6]
-
Reduced On-Target Adverse Effects: A significant concern with first-generation S1P receptor modulators is the risk of cardiovascular side effects, such as bradycardia, which are mediated by the activation of S1P receptors on cardiac cells.[6] By not directly acting on these receptors, Spns2 inhibitors like this compound are anticipated to have a lower incidence of such adverse events.
-
Preservation of Other S1P Receptor Functions: S1P receptors are involved in a multitude of physiological processes beyond lymphocyte trafficking. The non-selective nature of first-generation inhibitors can disrupt these functions. The targeted action of this compound on S1P transport may leave other S1P-mediated pathways intact, potentially leading to a better overall safety and tolerability profile.
Signaling Pathway and Experimental Workflow
To visually represent the distinct mechanisms of action, the following diagrams illustrate the S1P signaling pathway and a typical experimental workflow for evaluating Spns2 inhibition.
Caption: S1P Signaling Pathway and Inhibitor Targets.
Caption: Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
S1P Release Assay (In Vitro)
This protocol is a generalized procedure for determining the IC50 of an Spns2 inhibitor.
-
Cell Culture: Culture a suitable cell line (e.g., HeLa or HEK293) overexpressing Spns2 in appropriate growth medium.
-
Cell Seeding: Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO) and then dilute into serum-free media.
-
Assay Initiation: On the day of the assay, wash the cell monolayer with serum-free media and then add the media containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plates for a defined period (e.g., 4-6 hours) at 37°C in a humidified incubator with 5% CO2 to allow for S1P release.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
S1P Quantification: Quantify the concentration of S1P in the supernatant using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the S1P concentration against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Lymphocyte Counting
This protocol outlines a general method for assessing the effect of an Spns2 inhibitor on circulating lymphocyte counts in a rodent model.
-
Animal Acclimatization: Acclimatize the animals (e.g., C57BL/6 mice) to the housing conditions for at least one week prior to the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample from each animal via a suitable method (e.g., tail vein or submandibular bleed).
-
Compound Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).
-
Post-Dose Blood Collection: Collect blood samples at various time points after compound administration (e.g., 4, 8, 24, and 48 hours).
-
Sample Processing: Treat the blood samples with an appropriate anticoagulant (e.g., EDTA) and perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Data Analysis: Calculate the percentage change in lymphocyte count from baseline for each animal at each time point. Compare the lymphocyte counts between the treated and vehicle control groups using appropriate statistical methods.
Conclusion
This compound, as a potent and specific Spns2 inhibitor, represents a promising advancement in the modulation of the S1P signaling pathway. Its targeted mechanism of action offers the potential for a significantly improved safety profile over first-generation S1P receptor modulators by avoiding direct receptor interactions that can lead to undesirable side effects. The preclinical data, although still emerging, supports the continued investigation of this compound and other Spns2 inhibitors as a next-generation therapeutic strategy for autoimmune diseases and other conditions driven by dysregulated lymphocyte trafficking. Further head-to-head comparative studies will be crucial to fully elucidate the clinical advantages of this novel approach.
References
- 1. Fingolimod Immune Effects Beyond Its Sequestration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baseline Differences in Minor Lymphocyte Subpopulations may Predict Response to Fingolimod in Relapsing–Remitting Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abstract: Comparison of Blood Lymphocyte Counts and Reported Rates of Infection in Patients Treated with Fingolimod and iDMTs in PREFERMS (2017 Annual Meeting of the Consortium of Multiple Sclerosis Centers) [cmsc.confex.com]
- 5. Frontiers | Potential adverse events associated with sphingosine-1-phosphate (S1P) receptor modulators in patients with multiple sclerosis: an analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
A Comparative Analysis of Spinster 2 (Spns2) Inhibitor Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of emerging small molecule inhibitors of the Sphingosine-1-phosphate (S1P) transporter, Spinster 2 (Spns2). Spns2 is a critical transporter of S1P, a signaling lipid involved in a myriad of physiological processes, including immune cell trafficking, making it a promising therapeutic target for autoimmune diseases and other inflammatory conditions. This document summarizes available pharmacokinetic data, details relevant experimental methodologies, and visualizes the underlying biological pathway to support ongoing research and development in this area.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for two prominent Spns2 inhibitors, SLF1081851 and 11i (also known as SLF80821178). It is important to note that the experimental conditions, including the animal model and route of administration, differ between the studies, which should be taken into consideration when comparing the data.
| Inhibitor | Animal Model | Dose | Route of Administration | Cmax | Tmax | Half-life (t1/2) | Oral Bioavailability | IC50 | Reference |
| SLF1081851 | Rat | 10 mg/kg | Intraperitoneal (IP) | 5 µM | - | > 8 hours | Not Reported | 1.93 µM | [1] |
| 11i (SLF80821178) | Mouse | 10 mg/kg | Oral (PO) | 1.2 µM | 4 hours | Not Reported | Reported as the first orally bioavailable Spns2 inhibitor.[2][3] | 51 nM | [3] |
Spns2 and the S1P Signaling Pathway
Spns2 plays a crucial role in the "inside-out" signaling of S1P. Intracellular S1P is transported out of the cell by Spns2, where it can then bind to and activate S1P receptors (S1PRs) on the cell surface or on neighboring cells. This initiates a cascade of downstream signaling events that regulate cellular processes such as proliferation, migration, and survival. Inhibition of Spns2 blocks this S1P export, thereby modulating S1P receptor activation and downstream signaling.
Caption: The Spns2-mediated S1P signaling pathway and point of inhibition.
Experimental Protocols
The following sections describe generalized experimental protocols for the key assays cited in the pharmacokinetic analysis of Spns2 inhibitors. These are intended to provide a comprehensive understanding of the methodologies employed.
In Vivo Pharmacokinetic Studies in Rodents
A representative experimental workflow for determining the pharmacokinetic profile of an Spns2 inhibitor in rodents is outlined below.
Caption: A typical experimental workflow for in vivo pharmacokinetic studies.
1. Animal Models and Dosing:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are acclimatized for at least one week before the experiment with free access to food and water. A fasting period of approximately 12 hours is typical before dosing.
-
Formulation: The Spns2 inhibitor is formulated in a suitable vehicle for the chosen route of administration (e.g., a suspension in 0.5% methylcellulose (B11928114) for oral gavage or a solution in a biocompatible solvent for intraperitoneal injection).
-
Administration:
-
Oral (PO): The inhibitor is administered directly into the stomach using a gavage needle.
-
Intraperitoneal (IP): The inhibitor is injected into the peritoneal cavity.
-
2. Blood Sampling:
-
Serial blood samples (approximately 50-100 µL) are collected at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is typically collected from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Bioanalysis using LC-MS/MS:
-
Sample Preparation: The inhibitor is extracted from the plasma samples. A common method is protein precipitation, where a cold organic solvent (e.g., acetonitrile) is added to the plasma to precipitate proteins. After centrifugation, the supernatant containing the inhibitor is collected.
-
LC-MS/MS Analysis: The extracted samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: The inhibitor is separated from other plasma components on a C18 analytical column.
-
Mass Spectrometry: The concentration of the inhibitor is quantified using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
-
Quantification: A standard curve is generated using known concentrations of the inhibitor to determine the concentration in the experimental samples.
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation. This is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
-
This guide provides a foundational comparison of the pharmacokinetics of Spns2 inhibitors based on currently available data. As research in this field progresses, more comprehensive and directly comparable datasets will become available, further aiding in the development of novel therapeutics targeting the S1P signaling pathway.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling SLB1122168 Formic
This guide provides crucial safety protocols and logistical plans for the handling and disposal of SLB1122168 formic, a potent Spns2-mediated S1P release inhibitor. Given that this product is a formic acid salt, the safety precautions are primarily dictated by the properties of formic acid. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical and Physical Properties of Formic Acid
Formic acid, also known as methanoic acid, is a colorless, fuming liquid with a pungent odor.[1][2] It is the simplest carboxylic acid and is corrosive to metals and tissues.[1] Key physical properties are summarized below.
| Property | Value |
| Molecular Formula | HCOOH |
| Molecular Weight | 46.03 g/mol [3] |
| Boiling Point | 100.6°C[2] |
| Melting Point | 8.6°C[2] |
| Flash Point | 156°F[1] |
| Density | 1.22 g/cm³[3] |
| pKa | 3.75[3] |
| Solubility | Miscible with water, alcohol, and ether[4] |
Hazard Identification and Exposure Limits
Formic acid is a corrosive and flammable liquid that can cause severe skin burns and eye damage. Inhalation of vapors can be toxic and may irritate the respiratory tract.[5] It is also harmful if swallowed.[6]
Occupational exposure limits for formic acid have been established by various regulatory agencies to minimize health risks.
| Agency | Exposure Limit |
| OSHA (PEL) | 5 ppm (9 mg/m³) TWA[7][8] |
| ACGIH (TLV) | 5 ppm TWA; 10 ppm STEL[7] |
| NIOSH (REL) | 5 ppm (9 mg/m³) TWA[7][8] |
| NIOSH (IDLH) | 30 ppm[8] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health.
Operational and Disposal Plans
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound to prevent exposure.
-
Eye and Face Protection : Chemical splash goggles and a face shield are required.[9]
-
Skin Protection :
-
Respiratory Protection : Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if working outside of a fume hood or if ventilation is inadequate.[10]
Handling and Storage
-
Handling :
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Avoid direct contact with skin, eyes, and clothing.[11]
-
Prevent the release of vapors into the work environment.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[10]
-
When diluting, always add acid to water slowly, never the other way around.[11]
-
-
Storage :
Disposal Plan
-
Waste Collection : Collect all waste containing this compound in designated, properly labeled, and sealed containers.
-
Disposal Method : Dispose of as hazardous waste in accordance with local, state, and federal regulations. Common disposal methods for formic acid waste include neutralization and incineration.[13]
Emergency Procedures and First Aid
-
In Case of Skin Contact : Immediately flush the affected area with large amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek immediate medical attention.
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[7][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
In Case of Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
In Case of Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]
Experimental Protocol: In Vitro Spns2 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds like SLB1122168 on Spns2-mediated sphingosine-1-phosphate (S1P) release.
Materials and Reagents
-
HEK293 cells stably expressing human Spns2
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
-
Serum-free medium
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
LC-MS/MS or a commercial S1P ELISA kit for S1P quantification
Procedure
-
Cell Seeding : Seed the Spns2-expressing HEK293 cells in a 24-well plate at a density that allows for optimal confluency at the time of the assay (e.g., 1-3 x 10^5 cells/well).[15] Incubate for 24 hours.
-
Compound Incubation :
-
Wash the cells with serum-free medium.
-
Add fresh serum-free medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 30 minutes at 37°C.[15]
-
-
S1P Export Stimulation : Add sphingosine to each well to a final concentration of 1 µM to serve as a precursor for S1P.[15]
-
Sample Collection : After a defined incubation period, carefully collect the supernatant from each well.
-
S1P Quantification : Analyze the concentration of S1P in the collected supernatant using a validated LC-MS/MS method or a commercial S1P ELISA kit.[15]
-
Data Analysis : Determine the IC50 value of this compound by plotting the percentage of inhibition of S1P export against the compound concentration.
Visualizations
Safe Handling Workflow for this compound
Caption: Workflow for safely handling this compound in a laboratory setting.
References
- 1. Formic Acid | CH2O2 | CID 284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What are the properties and applications of formic acid? - PCC Group Product Portal [products.pcc.eu]
- 3. Formic Acid: Formulas, Structure & Properties | Turito [turito.com]
- 4. youtube.com [youtube.com]
- 5. kemilux.fo [kemilux.fo]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nj.gov [nj.gov]
- 8. Formic acid - IDLH | NIOSH | CDC [cdc.gov]
- 9. lsu.edu [lsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. eng.uwo.ca [eng.uwo.ca]
- 12. carlroth.com [carlroth.com]
- 13. chemtradeasia.com [chemtradeasia.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
